Stearoyl-l-carnitine-d3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C25H49NO4 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |
InChI Key |
FNPHNLNTJNMAEE-ZHBYIVLDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Stearoyl-l-carnitine-d3 in Modern Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding complex biological processes and identifying novel biomarkers for disease. Stearoyl-l-carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondria for β-oxidation. Dysregulation of stearoyl-l-carnitine levels has been implicated in various metabolic disorders, including obesity and type 2 diabetes. Stearoyl-l-carnitine-d3, a stable isotope-labeled analogue, serves as an indispensable tool in mass spectrometry-based lipidomics, enabling robust and reliable quantification of its endogenous, non-labeled counterpart. This technical guide provides an in-depth overview of the role of this compound in lipidomics, complete with experimental protocols, quantitative data analysis, and pathway visualizations.
The Core Function of this compound: An Internal Standard for Quantitative Lipidomics
The primary role of this compound in lipidomics is to serve as an internal standard (IS) in stable isotope dilution mass spectrometry (SID-MS).[1] This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.
During sample preparation, a known amount of this compound is spiked into the biological sample (e.g., plasma, serum, tissue homogenate). Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By measuring the ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard, accurate quantification can be achieved, correcting for experimental variability.
Data Presentation: Quantitative Analysis of Acylcarnitines in Metabolic Disease
The application of this compound as an internal standard allows for the precise measurement of stearoyl-l-carnitine in various physiological and pathological states. The following table summarizes representative data on plasma acylcarnitine concentrations in lean, obese, and type 2 diabetic (T2DM) individuals, highlighting the alterations observed in metabolic disease.
| Acylcarnitine Species | Lean (µmol/l) | Obese (µmol/l) | T2DM (µmol/l) |
| Long-Chain Acylcarnitines | |||
| C16:0 (Palmitoyl-l-carnitine) | 0.08 ± 0.03 | 0.15 ± 0.06 | 0.16 ± 0.07 |
| C18:1 (Oleoyl-l-carnitine) | 0.10 ± 0.04 | 0.18 ± 0.07 | 0.20 ± 0.09 |
| C18:0 (Stearoyl-l-carnitine) | 0.05 ± 0.02 | 0.09 ± 0.04 | 0.10 ± 0.05 |
| Medium-Chain Acylcarnitines | |||
| C8:0 (Octanoyl-l-carnitine) | 0.03 ± 0.01 | 0.04 ± 0.02 | 0.06 ± 0.03*¶ |
| Short-Chain Acylcarnitines | |||
| C2 (Acetyl-l-carnitine) | 2.5 ± 0.8 | 2.7 ± 1.0 | 2.8 ± 1.2 |
*Data presented as mean ± standard deviation. *Significantly different from lean (p < 0.05). ¶Significantly different from obese (p < 0.05). (Data adapted from a study on human plasma acylcarnitine profiles.[2])
Experimental Protocols
A detailed methodology for the quantification of stearoyl-l-carnitine using this compound as an internal standard is provided below. This protocol is a synthesis of established methods for acylcarnitine analysis by LC-MS/MS.
Sample Preparation (Plasma)
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of an internal standard working solution containing this compound (e.g., at a concentration of 5 ng/mL) to each plasma sample.[3]
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each sample.[3] Vortex vigorously for 10 seconds to precipitate proteins.
-
Incubation and Centrifugation: Incubate the samples at ambient temperature for 10 minutes.[3] Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer and Dilution: Carefully transfer 100 µL of the supernatant to a new vial. Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]
-
Vortexing and Injection: Vortex the diluted sample for 10 seconds before injecting it into the LC-MS/MS system.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Employ a suitable gradient to separate the acylcarnitines. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic long-chain acylcarnitines like stearoyl-l-carnitine.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[4]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Stearoyl-l-carnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will have a mass shift of +3 compared to the endogenous analyte. For example, a potential transition for this compound is m/z 431.9 → 85.1.[3]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Lipidomics workflow for acylcarnitine quantification.
Caption: The Carnitine Shuttle metabolic pathway.
Conclusion
This compound is a critical reagent in the field of lipidomics, enabling the accurate and precise quantification of its endogenous counterpart. Its use as an internal standard in LC-MS/MS-based methods allows researchers to reliably measure fluctuations in stearoyl-l-carnitine levels, providing valuable insights into the pathophysiology of metabolic diseases. The detailed protocols and understanding of the underlying metabolic pathways presented in this guide are intended to support the research community in advancing our knowledge of lipid metabolism and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Metabolism of Stearoylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylcarnitine, an acyl ester of carnitine, is a critical intermediate in the mitochondrial transport and subsequent β-oxidation of stearic acid, a common saturated long-chain fatty acid. The metabolism of stearoylcarnitine is intricately linked to cellular energy homeostasis and is regulated by the carnitine shuttle system. Dysregulation of stearoylcarnitine metabolism has been implicated in a variety of metabolic disorders, including type 2 diabetes and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of the endogenous metabolism of stearoylcarnitine, focusing on its role in fatty acid oxidation, the key enzymatic players, and the signaling pathways that govern its flux. Detailed experimental protocols for the quantification of stearoylcarnitine and the assessment of fatty acid oxidation are provided, alongside a summary of key quantitative data. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism.
Introduction to Stearoylcarnitine and Fatty Acid Oxidation
Fatty acids are a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise.[1] The catabolism of fatty acids occurs primarily through β-oxidation within the mitochondrial matrix.[2] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids.[1][3] The carnitine shuttle system facilitates the transport of these fatty acids from the cytoplasm into the mitochondria.[3][4][5]
Stearoylcarnitine is formed when a stearoyl group from stearoyl-CoA is transferred to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane.[3][6] This conversion is a rate-limiting step in long-chain fatty acid oxidation.[3][7] Once formed, stearoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the reaction, regenerating stearoyl-CoA and free carnitine.[8][9] The liberated stearoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production through the Krebs cycle and oxidative phosphorylation.[4]
The Carnitine Shuttle and Stearoylcarnitine Metabolism
The metabolism of stearoylcarnitine is intrinsically linked to the activity of the carnitine shuttle, which comprises three key components:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the formation of stearoylcarnitine from stearoyl-CoA and L-carnitine.[3][9] Three isoforms of CPT1 exist (CPT1A, CPT1B, and CPT1C), exhibiting tissue-specific expression patterns.[3] CPT1 is a primary site of regulation for fatty acid oxidation, being allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[3][10]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines (like stearoylcarnitine) into the mitochondrial matrix in exchange for free carnitine.[8][9]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the conversion of stearoylcarnitine back to stearoyl-CoA and L-carnitine.[8][9]
The coordinated action of these three proteins ensures the efficient transport of stearic acid into the mitochondria for energy production.
Quantitative Data on Stearoylcarnitine and Fatty Acid Oxidation
The concentration of stearoylcarnitine and the rate of fatty acid oxidation can vary significantly depending on the tissue type, metabolic state, and the presence of disease. While specific, universally applicable quantitative values are difficult to establish, the following tables summarize representative data from the literature to provide a comparative overview.
| Parameter | Tissue/Condition | Reported Value/Range | Reference |
| Stearoylcarnitine (C18:0) Levels | Human Plasma | Varies with metabolic state; elevated in certain metabolic disorders.[11] | [11] |
| Rat Heart (perfused with palmitate) | Increased over time.[2] | [2] | |
| Isotope Enrichment (M+3) | Palmitoylcarnitine (in perfused rat heart) | 90.2 ± 5.8 % | [2] |
| Stearoylcarnitine (in perfused rat heart) | 78.0 ± 7.1 % | [2] |
Table 1: Representative Quantitative Data on Stearoylcarnitine Levels and Isotope Enrichment.
| Experimental Model | Assay Principle | Key Measurement | Reference |
| Isolated Mouse Hepatocytes | [1-14C]palmitic acid oxidation | Radioactivity of acid-soluble metabolites (ASM).[12] | [12][13] |
| Animal Tissues and Cell Lines | Radiolabeled palmitate oxidation | Trapping and counting of released 14CO2.[14] | [14] |
| Mouse Brain Slices | Octanoyl-CoA oxidation coupled to NADH-dependent reduction of INT to formazan. | Optical density at 492 nm.[15] | [15] |
Table 2: Summary of Methodologies for Measuring Fatty Acid Oxidation.
Experimental Protocols
Quantification of Stearoylcarnitine by Mass Spectrometry
The quantification of stearoylcarnitine and other acylcarnitines is typically performed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).[16][17][18][19]
Protocol: LC-MS/MS for Acylcarnitine Profiling
-
Sample Preparation:
-
Plasma, serum, or tissue homogenates are used as the sample matrix.[16][19]
-
Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.[19]
-
The mixture is incubated and then centrifuged to pellet the precipitated proteins.[19]
-
The supernatant containing the acylcarnitines is collected for analysis.[19]
-
-
Chromatographic Separation (Optional but Recommended for Isomer Separation):
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple reaction monitoring (MRM) is employed for sensitive and specific detection of each acylcarnitine and its corresponding internal standard.[16]
-
Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[20]
-
Measurement of Fatty Acid β-Oxidation Rate
The rate of fatty acid oxidation can be measured in various biological samples, including isolated mitochondria, cultured cells, and tissue homogenates.[13][14] A common method involves the use of radiolabeled fatty acids.
Protocol: Radiolabeled Fatty Acid Oxidation Assay in Isolated Hepatocytes
This protocol is adapted from methods described for freshly isolated mouse hepatocytes.[12][13][21]
-
Hepatocyte Isolation:
-
Substrate Preparation:
-
A solution of [1-14C]palmitic acid is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay buffer.[12]
-
-
Fatty Acid Oxidation Assay:
-
Measurement of Acid-Soluble Metabolites (ASM):
-
The reaction mixture is centrifuged to pellet the cell debris.[12]
-
An aliquot of the supernatant, containing the radioactive acid-soluble metabolites (products of β-oxidation), is transferred to a scintillation vial.[12]
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.[12]
-
-
Data Normalization:
-
The results are typically normalized to the total protein content of the hepatocyte sample.[21]
-
Signaling Pathways and Regulation
The metabolism of stearoylcarnitine and fatty acid oxidation are tightly regulated by various signaling pathways that respond to the energy status of the cell and the organism.
-
AMP-activated protein kinase (AMPK): In the fasted state, an increase in the AMP/ATP ratio activates AMPK. AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[7][22] The resulting decrease in malonyl-CoA levels relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.[7][22]
-
Insulin Signaling: In the fed state, high insulin levels activate protein phosphatase 2A (PP2A), which dephosphorylates and activates ACC.[22] This leads to an increase in malonyl-CoA, which inhibits CPT1 and suppresses fatty acid oxidation, promoting fatty acid synthesis instead.[7][22]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid uptake and oxidation, including CPT1.[7]
Caption: Regulation of stearoylcarnitine metabolism and fatty acid oxidation.
Role in Disease and Drug Development
Elevated levels of stearoylcarnitine and other long-chain acylcarnitines have been associated with insulin resistance and type 2 diabetes.[6][23] This accumulation may reflect an imbalance between fatty acid uptake and oxidation, leading to mitochondrial stress.[23] Inborn errors of metabolism affecting the carnitine shuttle, such as CPT1 or CPT2 deficiency, can lead to severe clinical manifestations, including hypoketotic hypoglycemia, myopathy, and cardiomyopathy.[11]
The enzymes of the carnitine shuttle, particularly CPT1, are attractive targets for drug development.[8][24][25] CPT1 inhibitors have been investigated for the treatment of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by aiming to reduce excessive fatty acid oxidation and improve glucose homeostasis.[8][26] Conversely, activators of fatty acid oxidation may have therapeutic potential in conditions characterized by lipid accumulation.
Caption: Experimental workflow for measuring fatty acid oxidation.
Conclusion
The endogenous metabolism of stearoylcarnitine is a central process in cellular energy production, tightly regulated to meet the metabolic demands of the cell. Its role as a key intermediate in the transport of stearic acid into the mitochondria for β-oxidation highlights its importance in maintaining metabolic flexibility. The association of dysregulated stearoylcarnitine metabolism with various diseases underscores the need for a deeper understanding of its biochemical pathways and regulatory mechanisms. The experimental approaches detailed in this guide provide a framework for researchers to investigate the intricacies of stearoylcarnitine metabolism and its implications for human health and disease, paving the way for the development of novel therapeutic strategies targeting fatty acid oxidation.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FATTY ACID CHAIN-ELONGATION IN PERFUSED RAT HEART: SYNTHESIS OF STEAROYLCARNITINE FROM PERFUSED PALMITATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Khan Academy [khanacademy.org]
- 6. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine Traffic in Cells. Link With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid oxidation assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.vtt.fi [cris.vtt.fi]
- 20. bevital.no [bevital.no]
- 21. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 25. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
Stearoylcarnitine: A Potential Biomarker for Metabolic Disorders – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of early and reliable biomarkers is paramount for improved diagnosis, patient stratification, and the development of targeted therapies. Stearoylcarnitine (C18), a long-chain acylcarnitine, has emerged as a promising biomarker reflecting mitochondrial dysfunction and perturbations in fatty acid metabolism, which are central to the pathophysiology of these disorders. This technical guide provides a comprehensive overview of the role of stearoylcarnitine as a potential biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.
Introduction: The Role of Acylcarnitines in Metabolism
Acylcarnitines are essential molecules involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This process, known as the carnitine shuttle, is critical for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle. Under normal physiological conditions, the rate of fatty acid entry into the mitochondria is tightly coupled with the rate of their oxidation. However, in metabolic disorders characterized by insulin resistance and excess lipid supply, this balance is disrupted.
An imbalance between fatty acid uptake and oxidation leads to the incomplete oxidation of fatty acids and the accumulation of various acylcarnitine species, including stearoylcarnitine, within the mitochondria and subsequently in the circulation.[2] Elevated levels of long-chain acylcarnitines like stearoylcarnitine are therefore considered indicative of mitochondrial stress and dysfunction.[3]
Stearoylcarnitine as a Biomarker in Metabolic Disorders: Quantitative Data
A growing body of evidence from clinical studies highlights a significant association between elevated circulating levels of stearoylcarnitine and various metabolic disorders. The following tables summarize key quantitative findings.
Table 1: Stearoylcarnitine Levels in Prediabetes and Type 2 Diabetes
| Condition | Patient Group | Control Group | Fold Change / Association | Reference |
| Progression to Prediabetes | Progressors (n=70) | Non-Progressors (n=70) | 0.031 ± 0.007 µM vs. 0.027 ± 0.008 µM (p=0.0026) | [4] |
| Type 2 Diabetes | T2D Patients | Healthy Controls | Increased levels of long-chain acylcarnitines observed. | [5] |
| Type 2 Diabetes | T2D African-American Women (n=44) | Non-diabetic Women (n=12) | Significant increase in total acylcarnitine to free carnitine ratio (150-170% of non-diabetic levels). | [2] |
Table 2: Stearoylcarnitine Levels in Cardiovascular Disease
| Condition | Patient Group | Control Group | Fold Change / Association | Reference |
| Coronary Artery Disease (CAD) | High CAD Complexity (SYNTAX Score > 22) | Low CAD Complexity | Reduced C18:2 levels in high complexity group. | [6] |
| Patients undergoing cardiovascular surgery | Patients with elevated BNP | Patients with lower BNP | Positive correlation between total acylcarnitine and BNP levels. | [7] |
Table 3: Stearoylcarnitine Levels in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Condition | Patient Group | Control Group | Fold Change / Association | Reference |
| NAFLD with progression of fibrosis | Patients with advanced fibrosis | Patients with early-stage fibrosis | Gradual increase in AC18:1 with fibrosis progression. | [8] |
| NAFLD-related Hepatocellular Carcinoma (HCC) | Patients with HCC | NAFLD patients without HCC | Significantly elevated AC18:1 in HCC patients. | [8] |
Signaling Pathways Implicated in Stearoylcarnitine-Associated Metabolic Dysfunction
The accumulation of stearoylcarnitine is not merely a passive indicator of metabolic stress but is also implicated in the progression of metabolic diseases through the modulation of key signaling pathways.
Mitochondrial Dysfunction and Incomplete Fatty Acid Oxidation
The primary mechanism underlying elevated stearoylcarnitine is a mismatch between the rate of fatty acid transport into the mitochondria and the capacity of the tricarboxylic acid (TCA) cycle and electron transport chain to completely oxidize them. This leads to an accumulation of acyl-CoAs within the mitochondria, which are then converted to acylcarnitines and exported out of the mitochondria to alleviate mitochondrial stress.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Impairment of Insulin Signaling
Elevated levels of long-chain acylcarnitines, including stearoylcarnitine, have been shown to directly interfere with insulin signaling pathways, contributing to insulin resistance. One proposed mechanism involves the activation of protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor.[9]
Caption: Stearoylcarnitine-Mediated Insulin Resistance.
Experimental Protocols: Measurement of Stearoylcarnitine
The accurate and reproducible quantification of stearoylcarnitine in biological matrices is crucial for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method for the analysis of acylcarnitines.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of stearoylcarnitine in plasma or serum.
Caption: LC-MS/MS Workflow for Stearoylcarnitine Analysis.
Detailed Methodology for LC-MS/MS Analysis of Stearoylcarnitine
This protocol provides a detailed methodology for the quantification of stearoylcarnitine in human plasma.
4.2.1. Sample Preparation
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-stearoylcarnitine).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4.2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Stearoylcarnitine: Precursor ion (Q1) m/z 484.4 -> Product ion (Q3) m/z 85.1
-
d3-Stearoylcarnitine (Internal Standard): Precursor ion (Q1) m/z 487.4 -> Product ion (Q3) m/z 85.1
-
4.2.3. Data Analysis and Quantification
-
Quantification is performed by comparing the peak area ratio of the analyte (stearoylcarnitine) to the internal standard (d3-stearoylcarnitine) against a calibration curve prepared with known concentrations of stearoylcarnitine.
Conclusion and Future Directions
Stearoylcarnitine holds significant promise as a biomarker for the early detection and monitoring of metabolic disorders. Its elevated levels reflect underlying mitochondrial dysfunction and impaired fatty acid metabolism, key pathological features of type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The robust and sensitive quantification of stearoylcarnitine using LC-MS/MS provides a reliable tool for clinical and research applications.
Future research should focus on:
-
Large-scale clinical validation studies: To establish definitive concentration cut-off values for risk stratification in diverse populations.
-
Mechanistic studies: To further elucidate the precise molecular mechanisms by which stearoylcarnitine contributes to the pathogenesis of metabolic diseases.
-
Therapeutic implications: To investigate whether interventions aimed at lowering stearoylcarnitine levels can improve metabolic outcomes.
The continued investigation of stearoylcarnitine and other acylcarnitines will undoubtedly provide valuable insights into the complex interplay between mitochondrial function and metabolic health, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 4. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathophysiological roles of the serum acylcarnitine level and acylcarnitine/free carnitine ratio in patients with cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Stearoyl-l-carnitine-d3
This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to Stearoyl-l-carnitine-d3. It is intended for researchers, scientists, and professionals in the field of drug development and metabolomics who utilize deuterated internal standards for quantitative analysis.
Chemical Properties
This compound is the deuterated form of Stearoyl-l-carnitine, a long-chain acylcarnitine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of its endogenous, non-labeled counterpart.
General Properties
| Property | Value | References |
| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium, monochloride | [1][2] |
| Synonyms | CAR 18:0-d3, C18:0 Carnitine-d3, L-Stearoylcarnitine-d3 | [1][2] |
| CAS Number | 2245711-27-5 | [1][2][3] |
| Molecular Formula | C₂₅H₄₇D₃NO₄ • Cl | [1][3][4] |
| Molecular Weight | 467.1 g/mol | [1][4] |
| Form | Solid | [3] |
| Color | White | [3] |
| Purity | ≥99% deuterated forms | [1][2][4] |
Solubility
| Solvent | Concentration | References |
| DMF | 20 mg/mL | [1][2] |
| DMSO | 14 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound as an analytical standard.
| Parameter | Recommendation | References |
| Storage Temperature | -20°C for long-term storage. | [4][5] |
| Alternative Storage | 2-8°C for short-term storage. | [3] |
| Stability | ≥ 2 years when stored properly. | [1] |
| Shipping | Typically at room temperature for domestic shipments; may require ice packs for international transport. | [1][3] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of Stearoyl-l-carnitine in biological matrices.
Quantification of Stearoylcarnitine in Biological Samples using LC-MS/MS
This protocol provides a general framework for the analysis of stearoylcarnitine. Specific parameters may require optimization based on the instrumentation and matrix used.
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a known concentration of this compound.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3.1.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3.1.3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Stearoylcarnitine: Precursor ion (Q1) m/z 428.4 → Product ion (Q3) m/z 85.1
-
This compound: Precursor ion (Q1) m/z 431.4 → Product ion (Q3) m/z 85.1
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of Stearoylcarnitine using a deuterated internal standard.
Logical Relationship of Internal Standard
Caption: Role of this compound as an internal standard for analytical correction.
Potential Signaling Pathway Involvement of Long-Chain Acylcarnitines
Long-chain acylcarnitines, such as stearoylcarnitine, have been implicated as modulators of various cellular signaling pathways, including the Protein Kinase C (PKC) pathway.[6] The accumulation of these metabolites can lead to cellular stress and dysfunction.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the potential modulatory role of long-chain acylcarnitines.
References
- 1. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Significance of Stearoylcarnitine in Mitochondrial Function: An In-depth Technical Guide
Abstract
Stearoylcarnitine, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of stearic acid, an 18-carbon saturated fatty acid, into the mitochondrial matrix for β-oxidation. The efficient functioning of this transport, facilitated by the carnitine shuttle, is crucial for maintaining cellular energy homeostasis. However, dysregulation of stearoylcarnitine levels has been implicated in various metabolic diseases, where its accumulation can lead to mitochondrial dysfunction, the activation of proinflammatory signaling pathways, and the induction of apoptosis. This technical guide provides a comprehensive overview of the role of stearoylcarnitine in mitochondrial function, detailing the underlying biochemical pathways, summarizing key quantitative data, and providing detailed experimental protocols for its analysis and functional assessment. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and related therapeutic areas.
Introduction to Mitochondrial Fatty Acid Oxidation
Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation. Fatty acids are a major energy source, and their breakdown through β-oxidation within the mitochondrial matrix generates acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) for the electron transport chain. Long-chain fatty acids (LCFAs), such as stearic acid, cannot passively cross the inner mitochondrial membrane. Their entry into the mitochondrial matrix is dependent on a specialized transport system known as the carnitine shuttle.
The Carnitine Shuttle and the Role of Stearoylcarnitine
The carnitine shuttle is a multi-step process involving three key enzymes that facilitates the transport of LCFAs from the cytosol into the mitochondrial matrix. Stearoylcarnitine is a central intermediate in the transport of stearic acid.
The process begins with the activation of stearic acid to stearoyl-CoA in the cytosol. The subsequent steps of the carnitine shuttle are as follows:
-
Formation of Stearoylcarnitine: The acyl group from stearoyl-CoA is transferred to carnitine, forming stearoylcarnitine and releasing coenzyme A. This reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane.[1][2]
-
Translocation across the Inner Mitochondrial Membrane: Stearoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free carnitine.[3][4]
-
Regeneration of Stearoyl-CoA: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the transfer of the stearoyl group from stearoylcarnitine back to coenzyme A, regenerating stearoyl-CoA and releasing free carnitine.[5][6]
The regenerated stearoyl-CoA is now available for β-oxidation within the mitochondrial matrix.
Quantitative Data on Stearoylcarnitine
The concentration of stearoylcarnitine in biological samples is a critical indicator of metabolic health. Elevated levels of long-chain acylcarnitines, including stearoylcarnitine, are associated with various metabolic disorders.
| Parameter | Biological Matrix | Condition | Reported Concentration/Change | Citation(s) |
| Stearoylcarnitine | Rat Heart Tissue | Perfusion with Palmitate | Substantial formation observed | [2] |
| Long-chain acylcarnitines (C16+C18) | Human Plasma | CPT1 Deficiency | Elevated ratio of free carnitine to C16+C18 acylcarnitines | [3] |
| Long-chain acylcarnitines | Human Plasma | Type 2 Diabetes | Elevated levels observed | [7] |
| Stearoylcarnitine | Mouse Pancreatic Tissue | Type 2 Diabetes Model | Accumulation leads to impaired insulin synthesis and energy deficiency | [1] |
Impact of Stearoylcarnitine on Mitochondrial Function
While essential for fatty acid oxidation, an excess of stearoylcarnitine and other long-chain acylcarnitines can be detrimental to mitochondrial function.
| Effect | Experimental System | Observation | Citation(s) |
| Mitochondrial Respiration | Isolated Rat Kidney Mitochondria | High-fat diet in suckling rats increased oxygen consumption with palmitoylcarnitine as a substrate. | [8] |
| Mitochondrial Function | PFOS-treated renal tubular cells | L-carnitine restored PFOS-impaired mitochondrial function, including oxygen consumption. | [9] |
| Mitochondrial Integrity | Isolated Rat Liver Mitochondria | High concentrations of carnitine led to the formation of acid-insoluble acylcarnitines from the intramitochondrial acyl-CoA pool without affecting oxygen consumption. | [10] |
Stearoylcarnitine and Cellular Signaling
Recent evidence suggests that beyond its metabolic role, stearoylcarnitine can act as a signaling molecule, particularly in the context of inflammation and apoptosis.
Proinflammatory Signaling
Accumulation of long-chain acylcarnitines has been shown to activate proinflammatory signaling pathways, contributing to the low-grade chronic inflammation observed in metabolic diseases.[7][11]
-
NF-κB Pathway: Long-chain acylcarnitines can induce the activation of the transcription factor NF-κB, a master regulator of inflammation.[11]
-
JNK and ERK Pathways: Acylcarnitines have been demonstrated to induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade that can lead to the production of proinflammatory cytokines.[7][12]
Apoptosis
The role of acylcarnitines in apoptosis is complex. While L-carnitine can be protective against apoptosis, the accumulation of long-chain acylcarnitines may contribute to programmed cell death. Acetyl-L-carnitine has been shown to reduce apoptosis through the mitochondrial pathway by stabilizing mitochondrial membranes and improving energy supply.[13][14][15]
Experimental Protocols
Quantification of Stearoylcarnitine by LC-MS/MS
This protocol is adapted from methodologies for the analysis of acylcarnitines in biological samples.[16][17][18]
1. Sample Preparation:
-
To 50 µL of plasma or tissue homogenate in a 96-well plate, add 20 µL of an internal standard working solution (containing a stable isotope-labeled carnitine, e.g., d3-octanoylcarnitine).
-
For protein precipitation, add 200 µL of methanol.
-
Vortex the plate for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
For derivatization to butyl esters, add 60 µL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic-HCl under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis HILIC silica, 50 x 2.0 mm, 4 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM ammonium acetate in acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to increasing aqueous mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for stearoylcarnitine butyl ester should be optimized.
Mitochondrial Respiration Assay
This protocol is based on the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.[9][19][20][21][22][23]
1. Preparation:
-
Isolate mitochondria from tissues or cells of interest using differential centrifugation.
-
Determine the protein concentration of the isolated mitochondria using a BCA assay.
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, prepare the substrate solution containing stearoylcarnitine at the desired concentrations in mitochondrial assay solution (MAS). A typical substrate combination would be stearoylcarnitine and malate.
2. Assay Procedure:
-
Load the hydrated sensor cartridge with the compounds to be injected during the assay (e.g., ADP, oligomycin, FCCP, and rotenone/antimycin A).
-
Plate the isolated mitochondria in the wells of a Seahorse XF plate.
-
Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Add the substrate solution (containing stearoylcarnitine) to each well.
-
Place the plate in the Seahorse XF Analyzer and perform the calibration.
-
Run the assay protocol, which will measure basal respiration in the presence of stearoylcarnitine, followed by sequential injections to determine ADP-stimulated respiration (State 3), proton leak (State 4o), maximal respiration, and non-mitochondrial respiration.
3. Data Analysis:
-
Calculate the different parameters of mitochondrial respiration (e.g., basal respiration, ATP-linked respiration, maximal respiratory capacity, and spare respiratory capacity).
-
Compare the OCR values between control and stearoylcarnitine-treated groups.
Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of JNK and ERK as a measure of their activation.[7]
1. Cell Treatment and Lysis:
-
Culture cells (e.g., RAW 264.7 macrophages) to the desired confluency.
-
Treat the cells with stearoylcarnitine at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
2. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Stearoylcarnitine is a critical intermediate in mitochondrial fatty acid metabolism. Its proper regulation is essential for maintaining cellular energy balance. However, the accumulation of stearoylcarnitine, as seen in several metabolic diseases, can lead to mitochondrial stress, inflammation, and cellular dysfunction. The methodologies outlined in this guide provide a framework for the quantitative analysis of stearoylcarnitine and the assessment of its impact on mitochondrial function and cellular signaling pathways. Further research into the precise molecular mechanisms by which stearoylcarnitine exerts its effects will be crucial for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. FATTY ACID CHAIN-ELONGATION IN PERFUSED RAT HEART: SYNTHESIS OF STEAROYLCARNITINE FROM PERFUSED PALMITATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial carnitine/acylcarnitine carrier: function, structure and physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnitine Palmitoyltransferase II (CPT2) Deficiency: An Overlooked and Elusive Cause of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lipid diet on mitochondrial palmitoyl-l-carnitine oxidation in kidney at postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of carnitine on mitochondrial oxidation of palmitoylearnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-L-carnitineameliorates mitochondrial damage and apoptosis following spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zivak.com [zivak.com]
- 18. bevital.no [bevital.no]
- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. Redirecting [linkinghub.elsevier.com]
Investigating Metabolic Pathways Using Stearoyl-L-carnitine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Stearoyl-l-carnitine-d3 in the investigation of metabolic pathways, particularly fatty acid oxidation. Stearoyl-l-carnitine, an endogenous long-chain acylcarnitine, plays a crucial role in cellular energy metabolism. Its deuterated isotopologue, this compound, serves as a powerful tool for researchers to trace and quantify the dynamics of fatty acid metabolism in both healthy and diseased states. This guide details the underlying metabolic pathways, experimental protocols for utilizing this compound, and methods for data analysis and interpretation.
Introduction to Stearoyl-l-carnitine and its Role in Metabolism
L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] Stearoyl-l-carnitine is formed when stearic acid, a saturated long-chain fatty acid, is activated to Stearoyl-CoA and then esterified to L-carnitine. This process is a key step in cellular energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[1]
The concentration of specific acylcarnitines, including Stearoyl-l-carnitine, can serve as a biomarker for the state of fatty acid metabolism.[2][3][4] Altered levels of Stearoyl-l-carnitine have been associated with various metabolic disorders, including heart failure, diabetes, and inborn errors of metabolism.[2][4] Therefore, the accurate quantification and tracing of this metabolite are critical for understanding disease pathophysiology and for the development of novel therapeutic interventions.
This compound is a stable isotope-labeled version of Stearoyl-l-carnitine, where three hydrogen atoms on the N-methyl groups of the carnitine moiety are replaced with deuterium.[5] This isotopic labeling makes it an ideal internal standard for precise quantification of endogenous Stearoyl-l-carnitine using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Furthermore, it can be used as a tracer to study the kinetics of fatty acid transport and oxidation.
Key Metabolic Pathways Involving Stearoyl-l-carnitine
The primary pathway involving Stearoyl-l-carnitine is the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
As depicted in Diagram 1, stearic acid is first activated to Stearoyl-CoA in the cytosol by Acyl-CoA synthetase long-chain (ACSL). Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the conversion of Stearoyl-CoA to Stearoyl-l-carnitine. Stearoyl-l-carnitine is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts Stearoyl-l-carnitine back to Stearoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle and energy production.
Experimental Protocols
The use of this compound in metabolic studies primarily falls into two categories: as an internal standard for quantification and as a tracer for metabolic flux analysis.
Quantification of Endogenous Stearoyl-l-carnitine using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the accurate quantification of Stearoyl-l-carnitine in biological samples such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing a known concentration of this compound (e.g., 1 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both endogenous Stearoyl-l-carnitine and the this compound internal standard.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of unlabeled Stearoyl-l-carnitine spiked into a matrix similar to the samples, with a constant concentration of the d3-internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Stearoyl-l-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. metsol.com [metsol.com]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Stearoylcarnitine in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive method for the quantification of stearoylcarnitine (C18:0) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Stearoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid β-oxidation.[1][2] Its accurate quantification is essential for studying metabolic disorders, including fatty acid oxidation defects and conditions like type 2 diabetes.[3] This protocol employs a simple protein precipitation step for sample preparation, eliminating the need for derivatization, followed by a rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4][5] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput clinical and research applications.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.
Role in Fatty Acid Oxidation
Stearoylcarnitine is formed when stearoyl-CoA, an activated long-chain fatty acid, is conjugated to carnitine. This reaction is catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. The resulting stearoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts stearoylcarnitine back to stearoyl-CoA, which then enters the β-oxidation spiral to produce energy.[1]
Experimental Protocols
Materials and Reagents
-
Stearoylcarnitine hydrochloride (Analytical Standard)
-
d3-Stearoylcarnitine (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of stearoylcarnitine and d3-stearoylcarnitine in methanol.
-
Working Solutions:
-
Prepare calibration standards by serially diluting the stearoylcarnitine stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard (IS) solution of d3-stearoylcarnitine at 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Aliquot 10 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL d3-stearoylcarnitine).
-
Add 480 µL of ice-cold methanol to precipitate proteins.[3]
-
Vortex for 20 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[3]
-
LC-MS/MS Conditions
A standard reversed-phase C18 column is effective for retaining and separating long-chain acylcarnitines like stearoylcarnitine.[8][9]
-
LC System: UHPLC System
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 2.5 mM Ammonium Acetate[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile with 2.5 mM Ammonium Acetate[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 9.0 | 40 |
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Ion Source Temp: 500°C[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Stearoylcarnitine | 484.4 | 85.1 | 100 | 63 |
| d3-Stearoylcarnitine | 487.5 | 85.1 | 100 | 63 |
Method Performance
The method was validated for linearity, limit of quantification, accuracy, and precision. The results demonstrate the suitability of this method for the reliable quantification of stearoylcarnitine in plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
Conclusion
This application note provides a detailed protocol for the quantification of stearoylcarnitine in plasma using LC-MS/MS. The method is rapid, sensitive, and does not require complex sample derivatization, making it ideal for high-throughput analysis in both research and clinical settings. The robust performance characteristics ensure accurate and precise measurement of this key metabolite, facilitating further investigation into fatty acid metabolism and related diseases.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. msacl.org [msacl.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
Application Notes and Protocols for Acylcarnitine Analysis in Plasma
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for various inherited metabolic disorders.[1][2] Accurate quantification of acylcarnitines in plasma is crucial for the diagnosis and monitoring of these conditions.[3] This document provides detailed application notes and protocols for the most common sample preparation techniques used in acylcarnitine analysis, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for accurate and reproducible acylcarnitine analysis. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analytes of interest. The most frequently employed methods are protein precipitation, solid-phase extraction, and liquid-liquid extraction.
-
Protein Precipitation (PPT): This is the simplest and most rapid method, involving the addition of an organic solvent to precipitate plasma proteins.[4][5]
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain and elute acylcarnitines.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, providing a clean extract.[8]
II. Experimental Protocols
A. Protein Precipitation (PPT) Protocol
This protocol describes a simple and efficient method for the removal of proteins from plasma samples prior to LC-MS/MS analysis of acylcarnitines.[4][5]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (containing deuterium-labeled acylcarnitines)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma.
-
Add 400 µL of ice-cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent.
Workflow Diagram:
B. Solid-Phase Extraction (SPE) Protocol
This protocol provides a more selective sample cleanup for acylcarnitine analysis using a mixed-mode, reversed-phase/strong cation-exchange SPE plate.[7]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
Mixed-mode SPE plate (e.g., Oasis MCX)[7]
-
Methanol
-
Ammonium hydroxide
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
To 10 µL of plasma, add the internal standard solution.[7]
-
Precipitate proteins by adding an organic solvent and centrifuging.[7]
-
Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells with 1 mL of methanol to remove neutral and acidic interferences.
-
Elute the acylcarnitines with 1 mL of a 5% ammonium hydroxide solution in methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Workflow Diagram:
C. Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for the extraction of protein-bound long-chain acylcarnitines.[8]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a glass tube.
-
Add the internal standard solution.
-
Add 2 mL of the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent under nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram:
III. Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation techniques based on published data.
Table 1: Recovery of Acylcarnitines
| Preparation Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Various Acylcarnitines | 84 - 112 | [4] |
| Solid-Phase Extraction | Carnitine & Acylcarnitines | 98 - 105 | [6] |
| HILIC-MS/MS | Various Acylcarnitines | 85 - 110 | [10] |
Table 2: Precision of Acylcarnitine Measurement
| Preparation Method | Analyte | Within-day CV (%) | Between-day CV (%) | Reference |
| Protein Precipitation | 10 Acylcarnitines | < 10 | 4.4 - 14.2 | [4][5] |
| Solid-Phase Extraction | Carnitine & Acylcarnitines | Not Reported | < 18 | [6] |
| HILIC-MS/MS | Carnitine & Acylcarnitines | < 6 | < 17 | [10] |
IV. Derivatization
For certain applications, derivatization of acylcarnitines to their butyl esters can be performed to enhance their chromatographic properties and mass spectrometric detection.[9]
Brief Protocol for Butylation:
-
After sample extraction and evaporation, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[9]
-
Incubate at 60°C for 20 minutes.[9]
-
Evaporate the mixture to dryness.
-
Reconstitute the sample in a suitable solvent for analysis.[9]
V. Conclusion
The selection of an appropriate sample preparation technique is a critical step in the analytical workflow for plasma acylcarnitines. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening.[4][5] Solid-phase extraction provides a cleaner extract with high recoveries, making it ideal for quantitative research applications.[6][7] Liquid-liquid extraction is particularly useful for the analysis of long-chain acylcarnitines.[8] The choice of method should be guided by the specific analytical requirements, such as the desired level of cleanliness, throughput, and the specific acylcarnitine species of interest.
References
- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization vs. Underivatized Analysis of Long-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain acylcarnitines (LCACs) is crucial for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders, and for research in areas such as type 2 diabetes and cardiovascular disease.[1] The two primary analytical approaches for LCACs analysis by mass spectrometry are direct analysis of the native molecules (underivatized) and analysis after chemical modification (derivatization). This document provides a comparative overview of these methods, detailed experimental protocols, and insights into the biological significance of LCACs.
Introduction to Derivatization and Underivatized Analysis
Underivatized analysis offers a more straightforward and rapid workflow by minimizing sample preparation steps.[2] This approach typically involves protein precipitation followed by direct injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2] The primary advantages are speed and simplicity, making it suitable for high-throughput screening.[2][3] However, underivatized analysis may suffer from lower sensitivity for certain species, and the inability to differentiate between isobaric acylcarnitines can be a significant drawback.[4][5]
Derivatization , most commonly through esterification (e.g., butylation), aims to improve the analytical characteristics of acylcarnitines.[4][6] This process can enhance ionization efficiency, leading to increased sensitivity and more robust quantification.[6] Derivatization can also aid in the chromatographic separation of isomers, which is critical for the differential diagnosis of certain metabolic disorders.[7] The main disadvantages are the increased sample preparation time and the potential for incomplete derivatization or hydrolysis of the derivatives.[8]
Comparative Analysis: Derivatization vs. Underivatized Methods
The choice between derivatization and underivatized analysis depends on the specific requirements of the study, such as the need for high throughput, the desired level of sensitivity, and the importance of resolving isomeric compounds.
| Parameter | Derivatization (Butylation) | Underivatized Analysis | Key Considerations |
| Sample Preparation | More complex: includes esterification step with reagents like butanolic HCl. | Simpler: typically involves protein precipitation.[2] | Derivatization adds time and potential for variability. |
| Sensitivity | Generally higher, especially for dicarboxylic acylcarnitines.[4][6] | May be lower for some species.[4] | Important for detecting low-abundance acylcarnitines. |
| Specificity | Can improve separation of isobaric and isomeric compounds.[7] | May not distinguish between isomers.[4][5] | Crucial for accurate diagnosis of certain metabolic disorders. |
| Throughput | Lower due to additional sample preparation steps. | Higher, making it suitable for large-scale screening.[2] | A key factor in newborn screening and large cohort studies. |
| Matrix Effects | Can be reduced due to the chemical modification of the analytes. | May be more susceptible to ion suppression or enhancement. | Affects accuracy and precision of quantification. |
| Robustness | Potential for incomplete reactions or degradation of derivatives.[8] | Generally more robust due to fewer reaction steps. | Important for method reproducibility. |
Experimental Protocols
Protocol 1: Underivatized Analysis of Long-Chain Acylcarnitines in Plasma
This protocol describes a rapid method for the analysis of underivatized acylcarnitines in plasma using LC-MS/MS.
1. Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standards (isotopically labeled acylcarnitines, e.g., C16-d3-carnitine)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard mix.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate long-chain acylcarnitines.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive ion mode ESI
-
Scan Type: Multiple Reaction Monitoring (MRM) of precursor and product ions for each acylcarnitine and internal standard.
Protocol 2: Derivatization (Butylation) and Analysis of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)
This protocol is a common method used in newborn screening for the analysis of acylcarnitines.
1. Materials:
-
Dried blood spot punches (3 mm)
-
Methanol with internal standards (isotopically labeled acylcarnitines)
-
3N Butanolic HCl
-
96-well microplate
-
Plate shaker and heater
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of methanol containing the internal standard mix to each well.
-
Seal the plate and shake for 30 minutes at room temperature.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of 3N butanolic HCl to each well.
-
Seal the plate and incubate at 65°C for 20 minutes to form butyl esters.[3]
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient for the separation of derivatized acylcarnitines.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Positive ion mode ESI
-
Scan Type: MRM of the butylated precursor and product ions.
Data Presentation: Quantitative Comparison
The following table summarizes typical performance characteristics of derivatized and underivatized methods based on published literature.
| Analyte | Method | Linearity (R²) | Recovery (%) | Within-day CV (%) | Between-day CV (%) |
| C16-carnitine | Underivatized[2] | >0.99 | 84-112 | <10 | 4.4-14.2 |
| C18-carnitine | Underivatized[2] | >0.99 | 84-112 | <10 | 4.4-14.2 |
| Various ACs | Derivatized (Butyl Esters)[5] | Not specified | Not specified | Minor differences (<15%) in quantitative values compared to underivatized for most analytes. | Not specified |
| C2-carnitine | Underivatized (Paper Spray MS)[8] | >0.95 | Not specified | ~10 | Not specified |
| Longer-chain ACs | Underivatized (Paper Spray MS)[8] | >0.95 | Not specified | ~10 | Not specified |
CV = Coefficient of Variation
Visualizations
Experimental Workflows
Caption: Comparison of analytical workflows for underivatized and derivatized acylcarnitine analysis.
Signaling Pathway Implicated with Long-Chain Acylcarnitines
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[1][9] For instance, C14 and C16 carnitine can induce the phosphorylation of JNK, ERK, and p38 MAPKs, leading to the production of inflammatory cytokines like IL-6.[1][9]
Caption: Pro-inflammatory signaling pathway activated by long-chain acylcarnitines.
References
- 1. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. familiasga.com [familiasga.com]
- 5. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Chromatographic Separation of Stearoylcarnitine Isomers by HPLC
Introduction
Stearoylcarnitine (C18:0), an ester of carnitine and stearic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The analysis of stearoylcarnitine and its isomers is of significant interest in biomedical research and clinical diagnostics, as alterations in their profiles can be indicative of various metabolic disorders. Stearoylcarnitine exists as stereoisomers (L- and D-enantiomers), and the biologically active form is L-stearoylcarnitine. The D-enantiomer can act as a competitive inhibitor of carnitine acyltransferases. Therefore, the ability to separate and quantify these isomers is critical.
This document provides detailed application notes and protocols for the separation of stearoylcarnitine isomers using High-Performance Liquid Chromatography (HPLC), coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection. Two primary methods are presented: a reversed-phase HPLC method for the general quantification of stearoylcarnitine and a chiral HPLC method for the separation of its enantiomers.
Part 1: Quantitative Analysis of Stearoylcarnitine using Reversed-Phase HPLC-MS/MS
This protocol is adapted from established methods for the broad analysis of acylcarnitines and is suitable for the quantification of total stearoylcarnitine in biological matrices.[1][2]
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., d3-stearoylcarnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation):
-
Add 100 µL of 3 M butanolic-HCl to the dried residue.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
2. HPLC Conditions
-
Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size.[1][2]
-
Mobile Phase A: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% Heptafluorobutyric Acid (HFBA) in Water.[1][2]
-
Mobile Phase B: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Acetonitrile.[1][2]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 2.5 65 35 5.5 65 35 9.2 40 60 10.2 5 95 17.5 5 95 18.0 100 0 | 22.0 | 100 | 0 |
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM) Transition:
-
Analyte: Stearoylcarnitine butyl ester
-
Precursor Ion (Q1): m/z 484.4
-
Product Ion (Q2): m/z 85.1[2]
-
Dwell Time: 50 ms
-
-
Ion Source Parameters:
Data Presentation
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearoylcarnitine (C18:0) butyl ester | ~15.6[2] | 484.4 | 85.1 |
| d3-Stearoylcarnitine butyl ester (Internal Standard) | ~15.6 | 487.5 | 85.1 |
Experimental Workflow
Caption: Workflow for the quantitative analysis of stearoylcarnitine.
Part 2: Chiral Separation of Stearoylcarnitine Enantiomers
This protocol outlines a method for the separation of L-stearoylcarnitine and D-stearoylcarnitine using a chiral stationary phase. This method is based on the established use of teicoplanin-based columns for the enantioseparation of acylcarnitines.[3][4][5]
Experimental Protocol
1. Sample Preparation
-
Sample preparation can follow the same procedure as in Part 1 (protein precipitation and extraction). Derivatization is generally not required for chiral separation on this type of column.[3]
-
After evaporation of the supernatant, reconstitute the sample in the mobile phase.
2. HPLC Conditions
-
Column: Teicoplanin-based chiral stationary phase (e.g., CHIROBIOTIC T, InfinityLab Poroshell 120 Chiral-T), 250 mm x 4.6 mm, 5 µm particle size.[3][4][5]
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Primary: MS/MS detection as described in Part 1 (without butylation, precursor ion for underivatized stearoylcarnitine is m/z 428.4).
-
Alternative: Evaporative Light Scattering Detector (ELSD) if MS is unavailable.[3]
-
3. Mass Spectrometry Conditions (if applicable)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transition:
-
Analyte: Stearoylcarnitine
-
Precursor Ion (Q1): m/z 428.4
-
Product Ion (Q2): m/z 85.1
-
Dwell Time: 50 ms
-
Expected Results and Data Presentation
| Enantiomer | Expected Retention | Precursor Ion (m/z) | Product Ion (m/z) |
| Enantiomer 1 | t_R1 | 428.4 | 85.1 |
| Enantiomer 2 | t_R2 | 428.4 | 85.1 |
Resolution (R_s) Calculation: R_s = 2(t_R2 - t_R1) / (w_1 + w_2) A resolution of >1.5 is considered baseline separation.
Chiral Separation Principle
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Conclusion
The provided protocols offer robust methods for both the quantitative analysis of stearoylcarnitine and the chiral separation of its enantiomers. The reversed-phase HPLC-MS/MS method is ideal for high-throughput screening and quantification in complex biological matrices. The chiral HPLC method, utilizing a teicoplanin-based stationary phase, is essential for research applications where the differential biological activities of the L- and D-enantiomers are under investigation. Successful implementation of these methods will enable researchers and clinicians to gain deeper insights into the role of stearoylcarnitine in health and disease.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Stearoyl-l-carnitine-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearoyl-l-carnitine-d3 for Flux Analysis
Stearoyl-l-carnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when stearic acid, a saturated fatty acid, is activated to stearoyl-CoA and then esterified to l-carnitine. This process is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP production.[1][2][3]
This compound is a stable isotope-labeled form of stearoyl-l-carnitine, where three hydrogen atoms on the trimethylammonium group of the carnitine moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard and tracer for metabolic flux analysis studies. By introducing this compound into a biological system, researchers can accurately trace its metabolic fate and quantify the flux through fatty acid oxidation pathways using mass spectrometry-based techniques.[4] The use of stable isotopes like deuterium avoids the safety concerns associated with radioisotopes.
The primary application of this compound in metabolic studies is to serve as a tracer to quantify the dynamics of long-chain fatty acid uptake, transport, and oxidation. It is particularly valuable in understanding the metabolic reprogramming that occurs in various physiological and pathological states, including metabolic diseases like diabetes and obesity, cardiovascular conditions, and cancer.[5][6]
Principles of Metabolic Flux Analysis using this compound
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] When using stable isotope tracers like this compound, the general principle involves introducing the labeled compound into the system (e.g., cell culture or in vivo model) and monitoring the incorporation of the isotopic label into downstream metabolites over time.
The experimental workflow for a typical metabolic flux analysis using this compound can be summarized as follows:
Caption: General experimental workflow for metabolic flux analysis.
By measuring the isotopic enrichment in key metabolites of the fatty acid oxidation pathway, such as acetyl-CoA and intermediates of the citric acid cycle, researchers can calculate the rate at which the labeled stearoyl-l-carnitine is being metabolized. This provides a direct measure of the fatty acid oxidation flux.
Signaling Pathways
Carnitine Shuttle and Fatty Acid Uptake
The entry of long-chain fatty acids into the mitochondria for β-oxidation is tightly regulated and facilitated by the carnitine shuttle system. This pathway is critical for cellular energy homeostasis.
Caption: The carnitine shuttle pathway for fatty acid transport.
Mitochondrial β-Oxidation Pathway
Once inside the mitochondrial matrix, long-chain acyl-CoAs undergo a cyclical series of four reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA.
Caption: The mitochondrial β-oxidation spiral.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on established methods for metabolic flux analysis using stable isotope-labeled fatty acids. Optimal conditions may vary depending on the specific cell type or experimental model and should be determined empirically.
In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol describes a method to measure fatty acid oxidation flux in cultured cells using this compound.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes, adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Cold methanol (80%)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a labeling medium by supplementing the base cell culture medium with fatty acid-free BSA and the this compound tracer. The final concentration of the tracer should be optimized but a starting point of 10-50 µM is recommended. The medium should also be supplemented with L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor for fatty acid transport.[8]
-
Cell Treatment:
-
On the day of the experiment, aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the incorporation of the label into downstream metabolites.
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice and aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of acylcarnitines and other relevant metabolites.[9]
LC-MS/MS Method for Acylcarnitine Analysis
This is a representative LC-MS/MS method for the analysis of this compound and its metabolites.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) is typically used.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: The precursor ion will be the molecular weight of the labeled compound. The product ion is typically the fragment corresponding to the carnitine head group (m/z 85.1).
-
Endogenous Stearoyl-l-carnitine: The precursor ion will be the molecular weight of the unlabeled compound, with the same product ion.
-
Other Acylcarnitines: Specific precursor-product ion pairs should be optimized for each analyte of interest.
-
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on typical results from metabolic flux analysis studies using long-chain fatty acid tracers. Actual results will vary depending on the experimental conditions and biological system.
Table 1: Isotopic Enrichment of Key Metabolites
This table shows the percentage of the metabolite pool that is labeled with deuterium from the this compound tracer over time.
| Time (hours) | This compound Enrichment (%) | Acetyl-CoA-d3 Enrichment (%) | Citrate-d2 Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 1 | 85.2 ± 4.1 | 5.3 ± 0.8 | 1.2 ± 0.3 |
| 2 | 92.1 ± 3.5 | 10.8 ± 1.2 | 2.5 ± 0.5 |
| 4 | 95.6 ± 2.8 | 18.5 ± 1.9 | 4.8 ± 0.7 |
| 8 | 96.3 ± 2.5 | 25.1 ± 2.3 | 7.1 ± 1.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Calculated Metabolic Fluxes
This table presents the calculated flux rates through the fatty acid oxidation pathway under control and treated conditions.
| Condition | Fatty Acid Uptake Flux (nmol/mg protein/hr) | β-Oxidation Flux (nmol/mg protein/hr) | Citric Acid Cycle Flux (nmol/mg protein/hr) |
| Control | 15.2 ± 1.8 | 10.5 ± 1.2 | 25.8 ± 2.5 |
| Drug Treatment X | 25.7 ± 2.5 | 18.9 ± 2.1 | 42.3 ± 3.8* |
| Genetic Knockdown Y | 8.1 ± 0.9 | 4.2 ± 0.5 | 15.1 ± 1.7** |
*Data are presented as mean ± standard deviation (n=4). *p < 0.05, *p < 0.01 compared to Control.
Conclusion
This compound is a valuable tool for researchers investigating fatty acid metabolism. Its use as a stable isotope tracer in metabolic flux analysis allows for the precise quantification of fatty acid oxidation rates in a variety of biological systems. The detailed protocols and application notes provided here offer a comprehensive guide for scientists and drug development professionals to design and execute robust metabolic studies, ultimately leading to a deeper understanding of metabolic regulation in health and disease.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Fatty acid beta oxidation | Abcam [abcam.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Stearoylcarnitine in Tissue Samples Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylcarnitine (C18), a long-chain acylcarnitine, is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed during the transport of stearic acid into the mitochondrial matrix, a critical step in cellular energy metabolism.[1][2][3] The quantification of stearoylcarnitine and other acylcarnitines in tissue samples is vital for studying metabolic disorders, drug toxicity, and the overall energy homeostasis of specific organs. This document provides detailed protocols for the quantification of stearoylcarnitine in tissue samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Signaling and Metabolic Pathway Context
Stearoylcarnitine is an integral part of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. Dysregulation of this pathway is implicated in various metabolic diseases.
Quantitative Data Summary
Absolute concentrations of stearoylcarnitine can vary significantly depending on the tissue type, species, and metabolic state. The following table summarizes key findings regarding long-chain acylcarnitines, including stearoylcarnitine, in various tissues as reported in the literature.
| Tissue | Species | Observation | Reference |
| Heart (Rat) | Rat | Perfusion with palmitic acid leads to a prominent increase in myristoyl-, palmitoyl-, and stearoylcarnitine levels. | [5] |
| Liver (Mouse) | Mouse | Matrix effects in liver tissue are comparable to other tissues like muscle, heart, or kidney, allowing for consistent quantification. | [3] |
| Plasma & Tissues (Mouse) | Mouse | In a model of type 1 diabetes, significantly increased concentrations of various acylcarnitines were observed. | [3] |
| Muscle, Liver (Mouse) | Mouse | PPARα knockout mice show a 2- to 4-fold accumulation of long-chain acylcarnitines in plasma and reduced short-chain species in plasma, liver, and skeletal muscle. |
Experimental Workflow Overview
The general workflow for the quantification of stearoylcarnitine in tissue samples involves several key steps from sample collection to data analysis.
Detailed Experimental Protocols
The following protocols are compilations of methodologies described in the scientific literature.[1][3][5][6] Researchers should optimize these protocols for their specific instrumentation and tissue types.
Protocol 1: Tissue Homogenization and Extraction
This protocol describes the initial steps of preparing tissue samples for stearoylcarnitine analysis.
Materials:
-
Frozen tissue samples (approx. 5-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer
-
Extraction solvent (e.g., 80% methanol in water, or acetonitrile/methanol mixture)
-
Stable isotope-labeled internal standard (e.g., this compound)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Weighing: Weigh the frozen tissue sample accurately in a pre-chilled tube.
-
Homogenization:
-
Manual: Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Automated: Place the frozen tissue in a tube with homogenization beads and add cold extraction solvent. Homogenize using a bead-beater instrument.[1]
-
-
Internal Standard Spiking: To the homogenized tissue, add a known concentration of the stable isotope-labeled internal standard solution (e.g., this compound). This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects.
-
Extraction:
-
Add 1 mL of cold 80% methanol to the homogenized tissue.[1]
-
Vortex vigorously for 1 minute.
-
Incubate on ice or at 4°C for 20-30 minutes to allow for complete extraction.
-
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube. The supernatant contains the acylcarnitines.
Protocol 2: Optional Derivatization (Butylation)
Derivatization can improve the chromatographic properties and ionization efficiency of acylcarnitines, especially for complex matrices. Butylation is a common method.[3][6][7]
Materials:
-
Dried tissue extract
-
Butanolic-HCl (e.g., 3N HCl in n-butanol) or n-butanol with 5% v/v acetyl chloride[3]
-
Heating block or incubator at 60-65°C
-
Nitrogen evaporator
Procedure:
-
Drying: Dry the supernatant from the extraction step under a gentle stream of nitrogen or using a vacuum concentrator.
-
Derivatization Reaction:
-
Final Drying: After incubation, evaporate the derivatization reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water or the initial mobile phase).
Protocol 3: LC-MS/MS Analysis
This protocol outlines the parameters for the analysis of stearoylcarnitine using a triple quadrupole mass spectrometer. Both reversed-phase and HILIC chromatography can be employed.[1][8][9][10][11]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reversed-Phase (RP-LC) Method:
-
Column: C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm)[12]
-
Mobile Phase A: 0.1% Formic acid and 2.5 mM ammonium acetate in water[3]
-
Mobile Phase B: 0.1% Formic acid and 2.5 mM ammonium acetate in acetonitrile[3]
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to elute acylcarnitines based on their chain length.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
Hydrophilic Interaction Liquid Chromatography (HILIC) Method:
-
Column: HILIC column (e.g., Atlantis HILIC silica, 50 x 2.0 mm)[11]
-
Mobile Phase A: 5 mM ammonium acetate in 95% acetonitrile / 5% water
-
Mobile Phase B: 5 mM ammonium acetate in 50% acetonitrile / 50% water
-
Gradient Elution: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.4 mL/min
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
-
Stearoylcarnitine (C18): Precursor ion (Q1) m/z 428.4 -> Product ion (Q3) m/z 85.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 431.4 -> Product ion (Q3) m/z 85.1
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Ion Spray Voltage: ~5500 V
-
Temperature: 500-600°C
-
Curtain Gas, Nebulizer Gas, and Collision Gas: Optimized for maximum signal intensity.
-
Data Analysis: Quantification is achieved by calculating the peak area ratio of the endogenous stearoylcarnitine to the stable isotope-labeled internal standard. A calibration curve is generated using known concentrations of stearoylcarnitine standards with a fixed concentration of the internal standard to determine the absolute concentration in the tissue samples.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. lcms.cz [lcms.cz]
- 11. bevital.no [bevital.no]
- 12. restek.com [restek.com]
Troubleshooting & Optimization
How to mitigate matrix effects in stearoylcarnitine LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of stearoylcarnitine.
Troubleshooting Guide: Overcoming Matrix Effects
Issue: Poor reproducibility, accuracy, or sensitivity in stearoylcarnitine quantification.
This is often a result of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) suppress or enhance the ionization of stearoylcarnitine, leading to inaccurate quantification[1][2].
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before implementing mitigation strategies, it's crucial to determine if matrix effects are indeed impacting your assay.
Q1: How can I determine if my stearoylcarnitine analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs[3]. A constant flow of a standard solution of stearoylcarnitine is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Dips or rises in the baseline signal of stearoylcarnitine indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the response of stearoylcarnitine in a pure solution to its response when spiked into a blank matrix extract that has undergone the entire sample preparation procedure[3]. A significant difference in the signal intensity indicates the presence of matrix effects.
Step 2: Implement Mitigation Strategies
Based on the assessment in Step 1, you can choose from several strategies to minimize or compensate for matrix effects.
Frequently Asked Questions (FAQs)
Sample Preparation
Q2: What is the first line of defense against matrix effects in stearoylcarnitine analysis?
A robust sample preparation protocol is the most effective initial step to remove interfering matrix components before they enter the LC-MS/MS system[2][4]. The choice of technique depends on the complexity of the matrix and the properties of the interfering substances.
Q3: Which sample preparation techniques are recommended for reducing matrix effects for stearoylcarnitine?
Several techniques can be employed, ranging from simple dilution to more selective extraction methods.
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components. However, this may compromise the sensitivity of the assay if stearoylcarnitine concentrations are low[3][5].
-
Protein Precipitation (PPT): A common high-throughput method, but it is often the least effective in removing matrix components, particularly phospholipids, which are a major source of matrix effects in bioanalysis[4].
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may suffer from low recovery for more polar analytes[4][6].
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique for cleaning up complex samples. Different SPE sorbents can be used to target specific classes of interferences[4][7][8].
-
Reversed-Phase SPE: Retains non-polar compounds, including stearoylcarnitine, while allowing polar interferences to be washed away.
-
Ion-Exchange SPE: Useful for separating compounds based on their charge.
-
Mixed-Mode SPE: Combines reversed-phase and ion-exchange properties for enhanced selectivity and cleaner extracts[4].
-
Q4: Phospholipids are a known issue in bioanalysis. How can I specifically remove them?
Phospholipids are a major cause of ion suppression in LC-MS/MS analysis of biological samples. Specific strategies for their removal include:
-
Phospholipid Removal Plates/Cartridges: These specialized SPE products, such as HybridSPE®, utilize a zirconia-based sorbent that selectively retains phospholipids through a Lewis acid-base interaction, while allowing analytes like stearoylcarnitine to pass through.
-
Solid-Phase Extraction (SPE): Certain SPE protocols can be optimized to effectively remove phospholipids[9].
Chromatography
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing the chromatographic separation is a powerful tool to separate stearoylcarnitine from co-eluting matrix components[1][4].
-
Gradient Elution: Adjusting the gradient slope and duration can improve the resolution between stearoylcarnitine and interfering compounds.
-
Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention of stearoylcarnitine and matrix components, potentially resolving them from each other[4].
-
Ultra-High-Performance Liquid Chromatography (UPLC): The use of UPLC systems with sub-2 µm particle columns provides higher peak capacities and better resolution, which can significantly reduce matrix effects compared to conventional HPLC[4].
-
Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and separation for carnitines[10].
Internal Standards
Q6: What is the best way to compensate for matrix effects that cannot be eliminated by sample preparation or chromatography?
The use of an appropriate internal standard (IS) is considered the gold standard for compensating for matrix effects[5][11][12]. The IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be corrected.
Q7: What type of internal standard should I use for stearoylcarnitine analysis?
A stable isotope-labeled (SIL) internal standard of stearoylcarnitine is the ideal choice. A SIL IS has the same physicochemical properties as stearoylcarnitine and will therefore have the same chromatographic retention time and ionization efficiency. This ensures the most accurate compensation for matrix effects[1][11][13]. Examples of SIL internal standards for stearoylcarnitine include:
-
²H₃-stearoylcarnitine[13]
-
Stearoyl-L-Carnitine-(N-methyl-D3)
Q8: What if a stable isotope-labeled internal standard for stearoylcarnitine is not available?
While less ideal, other options can be considered:
-
Structural Analogs: A compound that is structurally similar to stearoylcarnitine can be used. However, it is crucial that the analog co-elutes with stearoylcarnitine for effective matrix effect compensation, which can be challenging to achieve[14].
-
Post-Column Infusion of a Standard (PCIS): This approach involves the continuous infusion of a standard solution into the eluent from the column before it enters the mass spectrometer. The signal of the infused standard is monitored, and any suppression or enhancement caused by the matrix can be used to correct the analyte signal[5][11][12].
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all components, including interferences. | Simple, fast, and inexpensive. | Reduces analyte concentration, potentially compromising sensitivity[3]. |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | High throughput and easy to automate. | Inefficient at removing other matrix components like phospholipids, often leading to significant matrix effects[4]. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes[4]. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, can provide very clean extracts, and can concentrate the analyte. | Requires method development and can be more time-consuming and expensive than PPT or LLE[4]. |
| Phospholipid Removal | Specific removal of phospholipids using specialized sorbents. | Highly effective at removing a major source of matrix effects in biological samples. | Adds an extra step and cost to the sample preparation workflow. |
Table 2: Effectiveness of Internal Standards in Compensating for Matrix Effects
| Internal Standard Type | Principle | Effectiveness |
| Stable Isotope-Labeled (SIL) IS | Co-elutes with the analyte and has identical physicochemical properties. | Gold Standard: Provides the most accurate compensation for matrix effects[5][11][12]. A study on acylcarnitines showed matrix effect correction to be in the range of 87.8-103% using deuterium-labeled internal standards[13]. |
| Structural Analog IS | A compound with a similar chemical structure to the analyte. | Can be effective if it co-elutes with the analyte, but this is often difficult to achieve[14]. |
| Post-Column Infusion of a Standard (PCIS) | A standard is continuously infused post-column to monitor and correct for matrix-induced signal fluctuations. | A good alternative when a SIL IS is not available. Can improve precision and accuracy[5][11][12]. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of stearoylcarnitine in the mobile phase.
-
Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma from a control subject) through the entire sample preparation procedure.
-
Set C (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. After the final extraction step, spike the extract with the stearoylcarnitine standard to the same final concentration as in Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Phospholipid Removal using a Specialized SPE Plate
This protocol is a general guideline and should be optimized based on the specific product and manufacturer's instructions.
-
Sample Pre-treatment: Precipitate proteins in the plasma sample by adding 3 volumes of acetonitrile containing 1% formic acid. Vortex and centrifuge.
-
SPE Plate Conditioning: Condition the wells of the phospholipid removal plate according to the manufacturer's instructions (this step may not always be necessary).
-
Load Supernatant: Transfer the supernatant from the protein precipitation step to the wells of the SPE plate.
-
Elution: Apply a vacuum to pull the sample through the sorbent. The eluate, now depleted of phospholipids, is collected.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting ion suppression when quantifying long-chain acylcarnitines.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of long-chain acylcarnitines using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on how to resolve specific problems related to ion suppression in long-chain acylcarnitine analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem when quantifying long-chain acylcarnitines?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, long-chain acylcarnitines, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification, potentially leading to underestimation of the analyte concentration or even false-negative results.[1][2]
Q2: What are the common causes of ion suppression in acylcarnitine analysis?
A2: Ion suppression in acylcarnitine analysis can be caused by various endogenous and exogenous substances present in biological samples. Common sources include:
-
Endogenous compounds: Phospholipids, salts, and other metabolites from the biological matrix (e.g., plasma, serum, urine).[3][4]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), which is known to cause strong ion suppression.[1][5]
-
High concentrations of other sample components: Compounds that are highly concentrated, have high basicity, or elute at the same time as the long-chain acylcarnitines can compete for ionization.[1][2]
Q3: How can I detect if ion suppression is affecting my results?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1][6][7] In this technique, a standard solution of the analyte is continuously infused into the mass spectrometer after the LC column. A blank sample extract is then injected. A dip in the constant baseline signal of the analyte at the retention time of interfering compounds indicates the presence of ion suppression.[1][7]
Troubleshooting Common Issues
Issue 1: Low signal intensity or poor sensitivity for long-chain acylcarnitines.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[1][3]
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the long-chain acylcarnitines from the regions of ion suppression.[1] Often, interfering compounds elute at the beginning (solvent front) and end of the gradient.[1][7] Using a column with a different chemistry or smaller particle size (e.g., UPLC) can also improve resolution.
-
Dilute the Sample: Reducing the concentration of the injected sample can decrease the amount of interfering compounds, thereby mitigating ion suppression. However, this may not be suitable for trace analysis.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar ion suppression, allowing for more accurate quantification by normalizing the analyte signal to the internal standard signal.[2]
-
Issue 2: Poor reproducibility and accuracy of quantification.
-
Possible Cause: Variable ion suppression across different samples. The composition of biological matrices can vary between individuals or sample types, leading to inconsistent levels of ion suppression.[1]
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples (e.g., blank plasma from the same species).[2] This helps to compensate for the matrix effect as the standards and samples will experience similar ion suppression.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is a robust way to correct for matrix effects but can be more labor-intensive.[2]
-
Ensure Consistent Sample Preparation: Use a standardized and validated sample preparation protocol for all samples to minimize variability in matrix effects.
-
Issue 3: Inability to differentiate between isomeric acylcarnitines.
-
Possible Cause: Insufficient chromatographic separation. Many acylcarnitine species exist as isomers, which have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone.[5][8]
-
Troubleshooting Steps:
-
Optimize Chromatography: Develop an LC method with sufficient resolving power to separate the isomers of interest. This may involve using longer columns, shallower gradients, or different mobile phase compositions.[5][9]
-
Derivatization: Chemical derivatization can be used to alter the chromatographic properties of the isomers, potentially enabling their separation. For example, butylation of dicarboxylic acylcarnitines can help in their discrimination from isobaric species.[5]
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of long-chain acylcarnitines.
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and fast method for sample cleanup, but may not be sufficient to eliminate all sources of ion suppression.
-
Sample Aliquoting: Take a 20 µL aliquot of the biological sample (e.g., plasma, urine).
-
Protein Precipitation: Add 500 µL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and the internal standard solution.[10]
-
Vortexing and Sonication: Vortex the mixture thoroughly and sonicate in an ice-bath for 5 minutes.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.[9]
Protocol 2: LC-MS/MS Method for Acylcarnitine Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method.
| Parameter | Specification |
| LC System | UPLC/UHPLC system for high resolution |
| Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm)[10] |
| Mobile Phase A | Water with 0.1% (V/V) formic acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% (V/V) formic acid[10] |
| Gradient Elution | A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation. |
| Flow Rate | Typically 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[10] |
| Injection Volume | 0.5 - 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[10][11] |
| Key MRM Transition | Precursor ion scan for ions that produce a product ion at m/z 85 is characteristic for acylcarnitines.[5][12] |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualizations
Diagram 1: General Workflow for Acylcarnitine Analysis
Caption: A typical workflow for the analysis of long-chain acylcarnitines.
Diagram 2: Mechanism of Ion Suppression in ESI
Caption: Competition between analyte and matrix components leads to ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. sciex.com [sciex.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Stearoylcarnitine Analysis in Reverse-Phase Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and resolution for stearoylcarnitine and other long-chain acylcarnitines in your reverse-phase chromatography experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of stearoylcarnitine.
Issue: Peak Tailing for Stearoylcarnitine
Peak tailing is a common issue when analyzing basic compounds like stearoylcarnitine, leading to poor resolution, reduced sensitivity, and inaccurate quantification.[1][2][3]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of stearoylcarnitine, causing secondary retention and peak tailing.[2][4][5]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3 using an additive like formic acid.[5][6] This protonates the silanol groups, minimizing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase is end-capped to reduce the number of accessible free silanol groups.[6]
-
Solution 3: Add a Competing Base: Introduce a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2]
The following decision tree can help you troubleshoot peak tailing:
References
Addressing isotopic interference from endogenous compounds with Stearoyl-l-carnitine-d3.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Stearoyl-l-carnitine-d3 as an internal standard to address isotopic interference from endogenous Stearoyl-l-carnitine in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Stearoyl-l-carnitine analysis?
A1: Isotopic interference occurs when the isotope pattern of the endogenous analyte (Stearoyl-l-carnitine) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (this compound).[1] Stearoyl-l-carnitine is a large molecule containing 25 carbon atoms. Due to the natural abundance of Carbon-13 (~1.1%), a small percentage of the endogenous analyte molecules will have one, two, or three ¹³C atoms, resulting in ions with m/z values of M+1, M+2, and M+3, respectively.[2][3] The M+3 peak of the endogenous compound can have the same nominal mass as the M peak of the this compound internal standard, leading to an artificially inflated internal standard signal and inaccurate quantification of the analyte.[4]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound necessary?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry assays.[5] Because a SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement.[6] This allows for the most accurate correction of experimental variability, which is not possible with structural analogue internal standards.[5] this compound is specifically intended for the quantification of Stearoyl-l-carnitine by GC- or LC-MS.[7]
Q3: How does the concentration of the internal standard affect isotopic interference?
A3: The relative concentration of the analyte and the internal standard is a critical factor. The interference from the analyte's M+3 peak becomes more pronounced when the analyte concentration is high relative to the internal standard concentration.[1] This can lead to non-linear calibration curves and biased results.[8] It is crucial to select an appropriate internal standard concentration that minimizes this effect while still providing a robust signal for reliable quantification.[4]
Troubleshooting Guide
Problem: My calculated concentrations of Stearoyl-l-carnitine are unexpectedly low and variable, especially at high concentrations.
-
Possible Cause: Significant isotopic interference from endogenous Stearoyl-l-carnitine is inflating the signal of your this compound internal standard. When the analyte's M+3 peak contributes to the internal standard's signal, the analyte-to-internal standard ratio decreases, leading to an underestimation of the true analyte concentration. This effect is most pronounced at the upper end of the calibration curve where the analyte concentration is highest.[1][8]
-
Solution 1: Assess the Contribution of Interference.
-
Prepare a high-concentration solution of unlabeled Stearoyl-l-carnitine (analyte) without any internal standard.
-
Infuse or inject this solution into the mass spectrometer.
-
Monitor the multiple reaction monitoring (MRM) transition for your this compound internal standard (e.g., Q1: 431.9 m/z).[9]
-
If a signal is detected, it represents the "crosstalk" or interference from the M+3 isotope of the endogenous compound.
-
-
Solution 2: Adjust Internal Standard Concentration.
-
Increase the concentration of the this compound internal standard used in your assay.
-
This will increase the contribution of the "true" internal standard signal relative to the interference from the analyte, improving the accuracy of the analyte/internal standard ratio.
-
As shown in the table below, increasing the internal standard concentration can significantly improve assay accuracy and precision.
-
-
Solution 3: Use a Higher Mass Isotope.
-
If available, consider using an internal standard with a higher degree of deuteration (e.g., d9). A larger mass difference between the analyte and the internal standard (more than 3 amu is recommended) can reduce or eliminate the overlap from natural isotope peaks.
-
Data Presentation: Impact of Internal Standard Concentration on Accuracy
The following table demonstrates the effect of isotopic interference at a high analyte concentration and how adjusting the internal standard (IS) concentration can mitigate this issue.
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Measured IS Area (Counts) | True IS Area (Counts) | Interference Contribution (%) | Calculated Analyte Concentration (ng/mL) | Accuracy (%) |
| 1000 | 50 | 65,000 | 50,000 | 23.1% | 769 | 76.9% |
| 1000 | 100 | 115,000 | 100,000 | 13.0% | 870 | 87.0% |
| 1000 | 250 | 265,000 | 250,000 | 5.7% | 943 | 94.3% |
Data are hypothetical but illustrative of the principle.
Experimental Protocols
Detailed Method for Stearoyl-l-carnitine Quantification in Human Plasma
This protocol is a representative method for the analysis of Stearoyl-l-carnitine using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the this compound internal standard working solution (e.g., at 5 ng/mL).[9]
-
Vortex the sample for 10 seconds.
-
Incubate at room temperature for 10 minutes.
-
Add 300 µL of cold methanol to precipitate proteins.[9]
-
Vortex again for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.[9]
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: Zorbax Eclipse XDB-C18 (150 mm length x 3.0 mm ID, 3.5 µm particle size) or equivalent.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 50°C.[10]
-
Gradient:
-
0-0.5 min: 35% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Linear gradient to 35% B
-
6.1-9.0 min: Hold at 35% B (Re-equilibration)
-
3. Mass Spectrometry (MS/MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearoyl-l-carnitine | 428.4 | 85.1 |
| This compound (IS) | 431.9 | 85.1 |
| The product ion at m/z 85 is a characteristic fragment for acylcarnitines.[10][11] |
Visualizations
Caption: Experimental workflow for Stearoyl-l-carnitine quantification.
Caption: Diagram of isotopic interference m/z overlap.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing mass spectrometer parameters for Stearoyl-l-carnitine-d3 detection.
Welcome to the technical support center for the mass spectrometric analysis of Stearoyl-l-carnitine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate detection and quantification of this long-chain acylcarnitine internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The expected protonated molecule for this compound is m/z 431.9.[1]
Q2: What is the most common product ion for fragmentation of this compound and other acylcarnitines?
The most prominent and commonly used product ion for quantification of acylcarnitines, including this compound, is m/z 85.1.[1][2] This fragment corresponds to the characteristic carnitine moiety.[2]
Q3: What is a typical Multiple Reaction Monitoring (MRM) transition for this compound?
A commonly utilized MRM transition for the detection of this compound is 431.9 → 85.1.[1]
Q4: Is derivatization required for the analysis of long-chain acylcarnitines like Stearoyl-l-carnitine?
Both derivatized and underivatized LC-MS/MS methods have been successfully developed for the analysis of acylcarnitines.[3][4][5] While underivatized methods offer simplicity and high throughput, derivatization can improve chromatographic retention and sensitivity for certain applications.[3][4]
Q5: What type of liquid chromatography is typically used for Stearoyl-l-carnitine analysis?
Reversed-phase chromatography using a C18 column is a common approach for the separation of long-chain acylcarnitines.[1][6] Gradient elution with mobile phases consisting of acetonitrile and water, often with additives like formic acid or ammonium acetate, is typically employed.[1][6][7]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Potential Cause: Suboptimal mobile phase composition.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation of the analyte.
-
Vary the organic mobile phase (acetonitrile or methanol) composition and gradient slope to optimize peak shape.
-
Consider the use of a different column chemistry if peak shape does not improve.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Inefficient ionization or fragmentation.
-
Troubleshooting Steps:
-
Optimize ion source parameters, including capillary voltage, source temperature, and gas flows.
-
Perform a compound optimization experiment to determine the optimal collision energy for the 431.9 → 85.1 transition.
-
Ensure the sample preparation method effectively extracts this compound from the matrix. Protein precipitation followed by centrifugation is a common technique.[6]
-
Issue 3: Retention Time Shift Between Stearoyl-l-carnitine (unlabeled) and this compound
-
Potential Cause: Isotope effect. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[8]
-
Troubleshooting Steps:
-
Confirm the retention time shift by injecting individual standards.
-
If the shift is consistent, adjust the integration windows in your data processing software to ensure accurate peak integration for both the analyte and the internal standard.
-
Be aware that this can be a source of variability if not properly accounted for.[9][10]
-
Issue 4: High Background or Matrix Effects
-
Potential Cause: Co-eluting matrix components suppressing or enhancing the ionization of the analyte.
-
Troubleshooting Steps:
-
Improve sample clean-up. Consider solid-phase extraction (SPE) for more complex matrices.
-
Modify the chromatographic gradient to better separate this compound from interfering compounds.
-
Evaluate for differential matrix effects between the analyte and the deuterated internal standard, as this can still occur.[11]
-
Experimental Protocols & Data
Table 1: Mass Spectrometer Parameters for this compound Detection
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Precursor Ion (Q1) | m/z 431.9 | [1] |
| Product Ion (Q3) | m/z 85.1 | [1] |
| Dwell Time | 100 ms | [12] |
| Capillary Voltage | ~1.5 - 4.0 kV | [6] |
| Source Temperature | ~140 - 500 °C | [6][12] |
| Desolvation Gas Flow | ~1000 L/hr | [6] |
Note: Optimal parameters may vary depending on the specific mass spectrometer model and should be determined empirically.
Protocol: Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol: Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[6]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common mass spectrometry issues.
References
- 1. restek.com [restek.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. myadlm.org [myadlm.org]
- 12. bevital.no [bevital.no]
Preventing in-source fragmentation of acylcarnitines during ESI-MS.
Welcome to the technical support center for the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation of acylcarnitines during their experiments.
Troubleshooting Guides
This section provides answers to common issues encountered during the ESI-MS analysis of acylcarnitines, focusing on the identification and mitigation of in-source fragmentation.
Issue: My acylcarnitine of interest is showing a weak molecular ion peak ([M+H]⁺) and a strong fragment ion peak at m/z 85. What is happening?
This is a classic sign of in-source fragmentation (ISF) of acylcarnitines. The fragment at m/z 85 corresponds to the characteristic [C₄H₅O₂]⁺ ion from the carnitine moiety.[1][2] In-source fragmentation is the dissociation of ions in the ion source of the mass spectrometer before they reach the mass analyzer.[3] This phenomenon is primarily caused by excessive energy being transferred to the ions during the ESI process.
Troubleshooting Steps:
-
Reduce the Cone Voltage: The cone voltage (also known as fragmentor voltage or declustering potential on different instruments) is a primary driver of ISF.[4] A high cone voltage accelerates ions, leading to more energetic collisions with gas molecules in the source, which causes them to fragment.[5]
-
Action: Gradually decrease the cone voltage in increments of 5-10 V and monitor the intensity of the molecular ion versus the fragment ion.
-
-
Lower the Source Temperature: High source temperatures can provide enough thermal energy to induce fragmentation of labile molecules like acylcarnitines.
-
Action: Reduce the source or desolvation gas temperature in steps of 25 °C and observe the effect on the fragmentation pattern.
-
-
Optimize Gas Flow Rates: The flow rates of the nebulizing and drying gases can influence the desolvation process and ion energies.
-
Action: Adjust the gas flow rates to ensure efficient desolvation without imparting excessive energy to the ions. Start with the instrument manufacturer's recommended settings and adjust as needed.
-
-
Check Mobile Phase Composition: The mobile phase can affect ionization efficiency and ion stability.
-
Action: Ensure the mobile phase is appropriate for ESI of acylcarnitines. Typically, a mobile phase containing a low concentration of a weak acid like formic acid is used to promote protonation.
-
Issue: I am analyzing a complex mixture and suspect that some peaks are not true acylcarnitines but rather in-source fragments of others. How can I confirm this?
Distinguishing between true low-abundance acylcarnitines and in-source fragments of more abundant ones is a common challenge.
Troubleshooting Steps:
-
Chromatographic Separation: If you are using direct infusion, switch to a liquid chromatography (LC)-MS method. True metabolites will have their own chromatographic peaks, while in-source fragments will co-elute perfectly with the parent molecule.[6][7]
-
Correlate Peak Intensities: The intensity of an in-source fragment peak will be directly proportional to the intensity of its precursor ion peak.
-
Action: Analyze a dilution series of your sample. If the suspected fragment peak decreases in intensity in direct proportion to a larger acylcarnitine peak, it is likely an in-source fragment.
-
-
Vary Cone Voltage: As you decrease the cone voltage, the intensity of the in-source fragment should decrease, while the intensity of the precursor ion should increase.
-
Action: Perform several injections with varying cone voltages and plot the intensities of the suspected fragment and its potential precursor.
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A1: In-source fragmentation is the dissociation of ions within the ion source of a mass spectrometer, which occurs in the region between the atmospheric pressure ESI probe and the high-vacuum mass analyzer.[3] This fragmentation is typically a result of energetic collisions between the analyte ions and neutral gas molecules.[5] While ESI is considered a "soft" ionization technique, ISF can still occur, especially with thermally labile molecules or when using non-optimized source conditions.[8]
Q2: Why are acylcarnitines prone to in-source fragmentation?
A2: Acylcarnitines have a quaternary amine and an ester linkage. The bond between the carnitine moiety and the acyl chain can be labile under certain ESI conditions, leading to the characteristic fragmentation pattern.
Q3: What are the common fragment ions of acylcarnitines in positive ESI-MS?
A3: The most common and characteristic fragment ion for all acylcarnitines is observed at m/z 85, which corresponds to the [C₄H₅O₂]⁺ ion.[1][2] Another common neutral loss is the loss of trimethylamine ((CH₃)₃N), which has a mass of 59 Da.[9]
Q4: How does cone voltage affect acylcarnitine fragmentation?
A4: The cone voltage creates an electric field that accelerates ions from the ion source towards the mass analyzer. A higher cone voltage results in greater acceleration and more energetic collisions with residual gas molecules, leading to increased fragmentation.[4][5] Conversely, lowering the cone voltage reduces the kinetic energy of the ions, resulting in "softer" ionization conditions and less fragmentation.
Q5: Can derivatization help prevent in-source fragmentation?
A5: While not directly preventing the fragmentation of the acylcarnitine backbone, derivatization can be used as a strategy to improve ionization efficiency and chromatographic separation. For instance, butylation of the carboxyl group is a common technique in acylcarnitine analysis, which can aid in the separation of isobaric species.[1] Improved separation can help in distinguishing true metabolites from in-source fragments.
Quantitative Data Summary
The degree of in-source fragmentation is highly dependent on the specific instrument, its source geometry, and the cleanliness of the ion source. The following tables provide illustrative data on how key ESI-MS parameters can influence the fragmentation of a representative acylcarnitine, Palmitoylcarnitine (C16). These values should be considered as a starting point for method development on your specific instrument.
Table 1: Effect of Cone Voltage on the Relative Intensity of Palmitoylcarnitine (C16) and its m/z 85 Fragment
| Cone Voltage (V) | Relative Intensity of [M+H]⁺ (m/z 400.3) | Relative Intensity of Fragment (m/z 85) |
| 20 | 95% | 5% |
| 40 | 70% | 30% |
| 60 | 40% | 60% |
| 80 | 15% | 85% |
| 100 | <5% | >95% |
Disclaimer: These are representative values to illustrate the trend. Actual values will vary by instrument.
Table 2: Effect of Source Temperature on the Relative Intensity of Palmitoylcarnitine (C16) and its m/z 85 Fragment (at a constant Cone Voltage of 40V)
| Source Temperature (°C) | Relative Intensity of [M+H]⁺ (m/z 400.3) | Relative Intensity of Fragment (m/z 85) |
| 100 | 85% | 15% |
| 125 | 75% | 25% |
| 150 | 60% | 40% |
| 175 | 45% | 55% |
| 200 | 30% | 70% |
Disclaimer: These are representative values to illustrate the trend. Actual values will vary by instrument.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI-MS Parameters to Minimize In-Source Fragmentation of Acylcarnitines
Objective: To establish optimal ESI-MS source conditions for the analysis of acylcarnitines with minimal in-source fragmentation.
Materials:
-
A standard solution of a representative acylcarnitine (e.g., Palmitoylcarnitine, C16) at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Your LC-MS system with an ESI source.
Procedure:
-
Initial Instrument Setup:
-
Set up your LC-MS system for direct infusion of the acylcarnitine standard solution at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to acquire data in positive ion mode, scanning a mass range that includes the molecular ion of your acylcarnitine standard and the characteristic fragment at m/z 85.
-
Start with the instrument manufacturer's recommended default source parameters.
-
-
Cone Voltage Optimization:
-
Set the source temperature and gas flows to moderate, constant values.
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum and record the intensities of the molecular ion ([M+H]⁺) and the fragment ion at m/z 85.
-
Increase the cone voltage in increments of 5 or 10 V and repeat the acquisition until a high level of fragmentation is observed (e.g., up to 100 V).
-
Plot the intensities of the molecular ion and the fragment ion as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the molecular ion with an acceptable (minimal) intensity for the fragment ion.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set the gas flows to moderate, constant values.
-
Begin with a low source temperature (e.g., 100 °C).
-
Acquire a mass spectrum and record the intensities of the molecular ion and the fragment ion.
-
Increase the source temperature in increments of 25 °C and repeat the acquisition up to the maximum recommended temperature for your instrument.
-
Plot the intensities of the molecular ion and the fragment ion as a function of the source temperature.
-
Select the source temperature that provides good signal intensity for the molecular ion without significantly increasing fragmentation. Note that higher temperatures may be required for efficient desolvation, so a balance must be found.
-
-
Gas Flow Optimization:
-
Set the cone voltage and source temperature to their optimized values.
-
Vary the nebulizer and drying gas flow rates systematically, acquiring a mass spectrum at each setting.
-
Monitor the signal intensity and stability. The goal is to find the lowest gas flow rates that provide efficient and stable spray without causing excessive fragmentation.
-
-
Final Verification:
-
Once all parameters are optimized, infuse a mixture of acylcarnitines of different chain lengths to ensure the chosen conditions are suitable for a range of analytes.
-
Visualizations
Caption: Troubleshooting workflow for in-source fragmentation.
Caption: Experimental workflow for parameter optimization.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In-source fragmentation [jeolusa.com]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing background noise in acylcarnitine profiling.
Welcome to the technical support center for acylcarnitine profiling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and reduce background noise for accurate and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during acylcarnitine profiling experiments.
Issue: High Background Noise Across the Entire Chromatogram
High background noise can obscure true analyte peaks and compromise quantification.
-
Question: What are the common causes of high background noise in my LC-MS/MS analysis of acylcarnitines?
-
Answer: High background noise can originate from several sources. Contamination in the mobile phase, solvents, or additives is a frequent cause. The cleanliness of the LC-MS system itself, particularly the ionization source (cone, needle, and transfer tube), is critical; a dirty source can lead to a significant increase in background noise.[1] Additionally, improper sample preparation, leading to the presence of interfering substances from the matrix, can contribute to a high background.[2] Finally, an unstable pump flow in the HPLC system can generate considerable MS noise.[1]
-
-
Question: How can I troubleshoot and reduce high background noise?
-
Answer: To address high background noise, a systematic approach is recommended.
-
System Cleaning: Thoroughly clean the ionization source components (cone, needle, transfer tube) with water, followed by an organic solvent or a weak acid solution in a sonicator.[1]
-
Mobile Phase Check: Prepare fresh mobile phases using high-purity, MS-grade solvents and additives.
-
System Flush: Flush the LC system, without the column, using a sequence of appropriate solvents, such as water with 0.1% formic acid, to remove potential contaminants.[1] Ensure a restriction capillary is in place to maintain necessary back-pressure.[1]
-
Sample Preparation Review: Re-evaluate your sample preparation protocol to ensure the efficient removal of matrix components. Consider optimizing the extraction solvent or employing a solid-phase extraction (SPE) step.
-
Pump Performance: Check the HPLC pump for proper operation, ensuring there is no cavitation or air bubbles, and that the pressure ripple is minimal.[1]
-
-
Issue: Poor Peak Shape and Resolution
Poor chromatography can lead to inaccurate identification and quantification of acylcarnitine species.
-
Question: My acylcarnitine peaks are broad and not well-separated. What could be the cause?
-
Answer: Poor peak shape and resolution can be due to several factors. The choice of chromatographic column and mobile phase is crucial for achieving good separation, especially for isomeric and isobaric acylcarnitines.[2][3] Direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) does not allow for the discrimination of isomeric species.[2] Inadequate sample cleanup can also lead to co-elution of matrix components with analytes, affecting peak shape. Furthermore, the derivatization of acylcarnitines can significantly improve chromatographic separation, particularly for short-chain species.[4]
-
-
Question: What strategies can I implement to improve peak shape and resolution?
-
Answer:
-
Chromatographic Separation: Employing a robust LC-MS/MS method with a suitable column, such as a C18 reversed-phase column, is essential for separating isomeric compounds.[2][4]
-
Derivatization: Derivatizing acylcarnitines, for instance by butylation or using 3-nitrophenylhydrazine (3NPH), can enhance chromatographic separation and signal intensity.[2][4] Butylation of dicarboxylic acylcarnitines increases their ionization efficiency.[2]
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Optimized Mobile Phase: Use a well-defined gradient elution program with appropriate mobile phase modifiers, such as formic acid and ammonium acetate, to improve separation.[2]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to acylcarnitine profiling.
-
Question: What is the most effective sample preparation method to minimize background noise?
-
Answer: The choice of sample preparation method depends on the specific acylcarnitine species of interest and the sample matrix. Protein precipitation followed by extraction is a common approach.[5] Methanol extraction is widely used for plasma spotted on filter paper.[6] For liquid plasma, extraction with acidified acetonitrile (e.g., with 0.3% formic acid) has been shown to yield comparable results to methanol extraction with improved recovery and reproducibility.[6] For urine samples, the extraction method should be chosen based on the acyl chain length of the target compounds.[7]
-
-
Question: How can I reduce matrix effects in my acylcarnitine analysis?
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Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant source of variability. The use of stable isotope-labeled internal standards (IS) is a highly effective strategy to compensate for these effects.[2] It is also recommended to extract similar quantities of tissue or plasma for all samples in a comparative study to minimize variation resulting from matrix effects.[2]
-
-
Question: What are the advantages of derivatization in acylcarnitine profiling?
-
Answer: Derivatization offers several advantages. It can increase the sensitivity and signal intensity of acylcarnitines in mass spectrometry.[4][8][9] For example, derivatization with 3-nitrophenylhydrazine (3NPH) has been shown to increase signal intensity.[4][8][9] Butylation can improve the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species.[2] Derivatization can also improve chromatographic separation, allowing for the resolution of isomers that would otherwise be indistinguishable by mass spectrometry alone.[2][4]
-
-
Question: Can I analyze acylcarnitines without derivatization?
-
Answer: Yes, methods for the analysis of underivatized acylcarnitines exist.[10][11] These methods typically involve a simple protein precipitation step followed by LC-MS/MS analysis.[10] However, for certain applications, derivatization is preferred to enhance sensitivity and to differentiate isobaric acylcarnitines.[11] The mass spectrometric response from underivatized dicarboxylic acid acylcarnitines is generally less intense than their butylated counterparts.[11]
-
-
Question: How does stable isotope labeling help in reducing background noise?
-
Answer: While stable isotope labeling is primarily used for accurate quantification by compensating for matrix effects and variations in ionization efficiency, it can also aid in distinguishing true analyte signals from background noise.[2][12] By using a pair of light and heavy isotope-labeled reagents to derivatize the sample and a standard, respectively, acylcarnitine signals can be identified as distinct pairs of peaks with a specific mass-to-charge ratio difference, making them easier to distinguish from the chemical background.[12][13]
-
Experimental Protocols
Below are detailed methodologies for key experiments in acylcarnitine profiling.
Protocol 1: Acylcarnitine Extraction from Plasma
This protocol describes a common method for extracting acylcarnitines from plasma samples.
-
Sample Preparation: To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard mix.[2]
-
Protein Precipitation: Add 800 µL of cold methanol to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of methanol/water, for LC-MS/MS analysis.[2]
Protocol 2: Butylation of Acylcarnitines for Enhanced Detection
This protocol details the derivatization of acylcarnitines to their butyl esters.
-
Dried Extract: Start with the dried acylcarnitine extract obtained from the extraction protocol.
-
Derivatization Reagent: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[2]
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking (e.g., 800 rpm).[2]
-
Evaporation: After incubation, evaporate the sample to dryness.[2]
-
Reconstitution: Reconstitute the derivatized sample in the appropriate mobile phase for injection into the LC-MS/MS system.[2]
Data Presentation
Table 1: Comparison of Acylcarnitine Extraction Methods
| Extraction Method | Matrix | Recovery Rate | Key Advantages | Reference |
| Methanol Extraction | Plasma on filter paper | Not specified | Widely used standard method | [6] |
| Acidified Acetonitrile | Liquid Plasma | 84% to 112% | Improved recovery and reproducibility | [6][10] |
| Ion-Exchange | Urine | > 80% (C2-C8) | Effective for short-chain acylcarnitines | [7] |
| Butan-1-ol Extraction | Urine | > 80% (C8-C12) | Optimal for medium-chain acylcarnitines | [7] |
| Hexan-2-ol Extraction | Urine | > 80% (C10-C18) | Simple and effective for long-chain acylcarnitines | [7] |
Visualizations
Caption: Experimental workflow for acylcarnitine profiling.
Caption: Troubleshooting logic for high background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS :: MPG.PuRe [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. familiasga.com [familiasga.com]
- 12. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Long-Chain Acylcarnitines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of long-chain acylcarnitines during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of long-chain acylcarnitines?
Poor recovery of long-chain acylcarnitines (LCACs), such as C16 (palmitoylcarnitine) and C18 (stearoylcarnitine), can be attributed to several factors throughout the sample preparation workflow. These include:
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Suboptimal Extraction Solvent: The choice of solvent is critical. Long-chain acylcarnitines are more non-polar than their short- and medium-chain counterparts. Using a solvent system that does not efficiently solubilize these lipids will result in low recovery.
-
Incorrect pH: The pH of the sample and extraction solvent can influence the charge state of acylcarnitines and their solubility.
-
Insufficient Homogenization: In tissue samples, inadequate homogenization can prevent the complete release of intracellular LCACs.
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Adsorption to Surfaces: LCACs can adsorb to plasticware and glassware, leading to losses during sample handling and transfer.
-
Sample Matrix Effects: The presence of other lipids, proteins, and salts in the biological matrix can interfere with the extraction process.
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Degradation: Acylcarnitines can be susceptible to hydrolysis, especially under acidic conditions, although this is more of a concern for derivatization methods.[1][2]
Q2: How does the choice of extraction solvent impact the recovery of long-chain acylcarnitines?
The polarity of the extraction solvent is a key determinant of recovery efficiency. For long-chain acylcarnitines, which are more lipophilic, a less polar solvent or a specific solvent mixture is often required.
For instance, one study comparing extraction methods from urine found that for long-chain acylcarnitines (C10 to C18), solvent extraction with hexan-2-ol from unacidified urine was particularly simple and effective, yielding recoveries of over 80%.[3][4] In contrast, for shorter chain acylcarnitines (C2 to C8), an ion-exchange procedure was recommended.[3] Another approach for tissue samples involves homogenization in a buffer followed by extraction with acetonitrile.[5]
Q3: What is the role of pH during the sample extraction process?
The pH of the sample can influence the recovery of acylcarnitines. For medium-chain acylcarnitines (C8 to C12), careful acidification of urine followed by solvent extraction with butan-1-ol has been shown to be effective.[3] However, for long-chain acylcarnitines, extraction from unacidified urine with a suitable solvent like hexan-2-ol is recommended.[3] The impact of intracellular pH has also been studied in the context of long-chain fatty acid uptake, suggesting that pH can affect the movement of these molecules across cell membranes.[6]
Q4: Are there any specific techniques to improve the recovery of long-chain acylcarnitines from tissue samples?
Yes, for tissue samples, ensuring complete disruption of the tissue matrix is crucial. An improved method for tissue long-chain acyl-CoA extraction, which can be adapted for acylcarnitines, involves:
-
Homogenization in a phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Further homogenization after the addition of 2-propanol.
-
Extraction of acyl-CoAs (and by extension, acylcarnitines) from the homogenate with acetonitrile.[5]
This method has been reported to increase the recovery of the extraction procedure to 70-80%.[5]
Q5: Can derivatization help in improving the analysis of long-chain acylcarnitines?
While not directly improving extraction recovery, derivatization can enhance the detection and quantification of acylcarnitines by mass spectrometry. A common method is butylation (forming butyl esters), which can increase ionization efficiency, especially for dicarboxylic species.[7] However, it's important to note that some derivatization methods that use acid-catalyzed reactions can lead to the hydrolysis of acylcarnitines, which could result in inaccurate measurements.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of C16, C18, and other long-chain acylcarnitines | Inappropriate extraction solvent polarity. | For urine samples, consider solvent extraction with hexan-2-ol without acidification.[3] For plasma or tissue, a mixture of methanol or acetonitrile with other solvents might be necessary.[5][7] |
| Incomplete sample homogenization (for tissues). | Ensure thorough homogenization using appropriate equipment (e.g., glass homogenizer). Consider multiple homogenization steps.[5] | |
| Adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. Pre-rinsing glassware with a solvent may also help. | |
| Inconsistent recovery across samples | Variability in sample pH. | Standardize the pH of the samples before extraction, if the chosen protocol requires it. For LCACs from urine, extraction from unacidified samples is often effective.[3] |
| Matrix effects from complex biological samples. | Consider a solid-phase extraction (SPE) clean-up step. Strong cation-exchange SPE can be used to isolate carnitine and acylcarnitines.[8] | |
| Poor peak shape or signal intensity in LC-MS analysis | Ion suppression from matrix components. | Implement an online extraction or a more rigorous offline clean-up procedure. Derivatization to butyl esters can improve ionization efficiency.[7] |
| Inefficient separation of isomers. | Utilize a liquid chromatography method that can separate isomeric acylcarnitine species, as co-elution can affect quantification.[9] |
Quantitative Data Summary
The following table summarizes recovery data for long-chain acylcarnitines from various studies.
| Acylcarnitine Chain Length | Sample Type | Extraction Method | Reported Recovery (%) | Reference |
| C10 - C18 | Urine | Solvent extraction with hexan-2-ol (unacidified) | > 80% | [3] |
| C8 - C12 | Urine | Solvent extraction with butan-1-ol (acidified) | > 80% | [3] |
| Long-chain Acyl-CoAs (adaptable for Acylcarnitines) | Tissue | Homogenization, 2-propanol, then acetonitrile extraction | 70 - 80% | [5] |
| Various | Plasma | Acetonitrile protein precipitation | 84 - 112% | [10] |
| Various | Plasma and Liver | Methanol extraction and butylation | 81 - 108% (Liver), 89 - 120% (Plasma) | [7] |
Experimental Protocols
Protocol 1: Solvent Extraction of Long-Chain Acylcarnitines from Urine
Adapted from Morrow R.J., et al., Clin Chim Acta, 1992.[3]
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Take a known volume of unacidified urine (e.g., 1 mL).
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Add an internal standard solution containing a stable isotope-labeled long-chain acylcarnitine.
-
Add 2 volumes of hexan-2-ol (e.g., 2 mL).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the long-chain acylcarnitines.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 2: Extraction of Long-Chain Acylcarnitines from Tissue
Adapted from Minkler P.E., et al., J Lipid Res, 2004.[5]
-
Weigh a small amount of frozen tissue (e.g., < 100 mg).
-
Add ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly in a glass homogenizer.
-
Add 2-propanol and homogenize again.
-
Add acetonitrile to the homogenate to precipitate proteins and extract the acylcarnitines.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
For further purification, a solid-phase extraction step can be employed.
-
Evaporate the solvent and reconstitute for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Acylcarnitines
Based on a method described for a versatile validated quantification.[8]
-
Condition a strong cation-exchange (MCX) SPE plate with acetonitrile/water/formic acid.
-
Apply the sample supernatant to the SPE plate.
-
Wash the plate with the conditioning solvent.
-
Elute the carnitine and acylcarnitines with a solution of acetonitrile/water/formic acid/pyridine.
-
Evaporate the eluate to dryness.
-
Proceed with derivatization or reconstitution for LC-MS analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of long-chain acylcarnitines.
Caption: Relationship between the carnitine backbone and different acyl chain length groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. | Sigma-Aldrich [sigmaaldrich.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of intracellular pH on long-chain fatty acid uptake in 3T3-L1 adipocytes: evidence that uptake involves the passive diffusion of protonated long-chain fatty acids across the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle solubility issues with Stearoyl-l-carnitine-d3 in analytical standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearoyl-l-carnitine-d3 analytical standards. Due to its long acyl chain, this compound can present solubility challenges. This guide offers practical solutions and detailed protocols to ensure accurate and reliable experimental results.
Troubleshooting Guide
Issue 1: The compound will not dissolve in the initial solvent.
Question: I am having difficulty dissolving the solid this compound in my chosen solvent. What should I do?
Answer:
Initial insolubility is a common issue with long-chain acylcarnitines. Here are several steps to address this:
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Verify Solvent Choice: this compound is practically insoluble in water.[1] Recommended initial solvents are organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][4] Ensure you are using a high-purity, anhydrous grade solvent, as water content can significantly reduce solubility. For DMSO, it is recommended to use a newly opened bottle as it can be hygroscopic.
-
Mechanical Assistance:
-
Thermal Assistance:
-
Warming: Gently warm the solution. For instance, when using DMSO, warming to 60°C can aid solubility.[5] Be cautious with temperature to avoid potential degradation. Always monitor the solution closely.
-
-
Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound. Refer to the solubility data in Table 1.
Issue 2: The compound dissolves in the organic stock solution but precipitates when diluted into an aqueous buffer or mobile phase.
Question: My this compound standard is soluble in the organic stock solution, but it crashes out of solution when I prepare my aqueous working standards. How can I prevent this?
Answer:
This is a common occurrence due to the hydrophobic nature of the stearoyl chain. Here are some strategies to maintain solubility in aqueous solutions:
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Use of a Co-solvent: Prepare your aqueous working solutions by adding a co-solvent that is miscible with both the organic stock solvent and water. Methanol or acetonitrile are common choices in LC-MS applications. Start by preparing the working standard in a solution with a higher percentage of organic solvent (e.g., 50% methanol in water) and gradually decrease the organic content if necessary for your application. A 50% methanol solution is often used as a diluent for long-chain acylcarnitine standards.
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Acidification: The stability of acylcarnitines in solution can be improved by the addition of an organic acid.[3] For LC-MS applications, mobile phases are often acidified with 0.1% formic acid, which can also help to maintain the solubility of the analyte.[6]
-
Final Concentration: Keep the final concentration of this compound in the aqueous working solution as low as your analytical method's sensitivity allows. Higher concentrations are more prone to precipitation.
-
Order of Addition: When preparing the working solution, add the organic stock solution to the aqueous buffer while vortexing. This rapid mixing can help to prevent localized high concentrations that can lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: The recommended solvents are high-purity ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][4] The choice of solvent may depend on the downstream application and compatibility with your analytical system. For example, for LC-MS applications, ethanol or methanol are often preferred as they are more volatile than DMSO.
Q2: What is the recommended storage condition for this compound solid and stock solutions?
A2: The solid compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] Ensure the storage container is tightly sealed to prevent solvent evaporation and uptake of moisture.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Yes, both sonication and gentle warming can be used to aid dissolution, particularly in organic solvents.[2][5] However, it is important to use these methods judiciously to avoid potential degradation of the compound. Use the lowest effective temperature and sonicate for short periods.
Q4: My analytical method requires a purely aqueous injection. How can I prepare my standards?
A4: Given that Stearoyl-l-carnitine is practically insoluble in water, preparing a purely aqueous standard is challenging.[1] If your method strictly prohibits organic solvents in the final injection, you may need to investigate the use of solubility enhancers compatible with your analytical system, such as specific surfactants or cyclodextrins. However, for most applications, especially LC-MS, a small percentage of organic co-solvent in the final working standard is acceptable and necessary to maintain solubility.
Q5: How can I verify that my this compound standard is fully dissolved?
A5: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness. If you have access to a UV-Vis spectrophotometer, you can measure the turbidity of the solution to check for minute precipitates.
Quantitative Data Summary
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [2][4] |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | [2][4] |
| Ethanol | 20 mg/mL | [2][4] |
| Methanol | Soluble (c=1) | |
| Water | Practically Insoluble | [1] |
Table 1: Solubility of this compound in Various Solvents.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity ethanol to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming can be applied if necessary, but do not exceed 40°C.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µg/mL Aqueous Working Standard with a Co-solvent
-
Stock Solution: Start with a 1 mg/mL stock solution of this compound prepared in ethanol (as described in Protocol 1).
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution in the same organic solvent. For example, dilute the 1 mg/mL stock solution 1:10 in ethanol to obtain a 100 µg/mL solution.
-
Final Working Standard: To prepare a 10 µg/mL working standard in a 1 mL final volume, add 900 µL of the aqueous buffer or mobile phase (e.g., water with 0.1% formic acid) to a clean vial.
-
Addition of Standard: While vortexing the vial, add 100 µL of the 100 µg/mL intermediate stock solution to the aqueous buffer.
-
Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use: Use the freshly prepared working standard for your analysis. It is recommended to prepare aqueous working standards fresh daily to avoid potential precipitation or degradation over time.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical relationship for solvent selection in preparing this compound standards.
References
- 1. Human Metabolome Database: Showing metabocard for Stearoylcarnitine (HMDB0000848) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP3127895A1 - Acylcarnitine composition - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing carryover in the LC system for sensitive acylcarnitine analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in their liquid chromatography (LC) systems for sensitive acylcarnitine analysis.
Troubleshooting Guides
Issue: High Carryover of Acylcarnitines Detected in Blank Injections
Carryover of acylcarnitines can significantly impact the accuracy and sensitivity of an assay. This guide provides a systematic approach to identify and mitigate the source of carryover.
1. Initial Assessment & Quick Checks:
-
Confirm Carryover: Inject a series of blank samples immediately following a high-concentration acylcarnitine standard or sample. A decreasing peak area across the blanks confirms carryover.[1]
-
Injection Sequence: As a temporary workaround, arrange the injection sequence from low to high concentration samples. Injecting blank samples after high concentration samples can also help mitigate the impact on subsequent low concentration samples.[2]
-
Check for Obvious Contamination: Visually inspect the autosampler needle, injection port, and surrounding areas for any visible residue.
2. Systematic Troubleshooting Workflow:
The following diagram outlines a logical workflow to pinpoint the source of carryover.
Caption: Troubleshooting workflow for identifying the source of acylcarnitine carryover.
Experimental Protocol: Isolating the Source of Carryover
-
Isolate the Autosampler:
-
Remove the analytical column and replace it with a union.
-
Run the LC method with a blank injection following a high-concentration standard.
-
If carryover is still observed, the autosampler is a primary source.[2]
-
-
Isolate the Column:
-
If no carryover is observed with the union, reinstall the column.
-
Repeat the blank injection sequence.
-
If carryover reappears, the column is retaining the acylcarnitines.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of acylcarnitine carryover in an LC system?
A1: The most frequent sources of carryover for acylcarnitines, which are zwitterionic and can exhibit varying degrees of hydrophobicity, include:
-
Autosampler: Adsorption of acylcarnitines to the exterior and interior of the injection needle, rotor seals, and sample loop.[3]
-
Analytical Column: Strong retention of longer-chain acylcarnitines or secondary interactions with the stationary phase.
-
LC Tubing and Fittings: Dead volumes in connections where analytes can get trapped.[3]
-
Injection Solvent: A solvent that does not adequately solubilize the acylcarnitines can lead to precipitation and carryover.
Q2: What is an effective needle wash solvent for acylcarnitine analysis?
A2: An effective needle wash solvent should be a strong solvent capable of dissolving the full range of acylcarnitines from polar short-chain to non-polar long-chain species. A good starting point is a mixture that is slightly stronger than the mobile phase at the end of the gradient. For reversed-phase chromatography of acylcarnitines, a wash solution with a high organic content is typically effective.[4] Consider using a multi-solvent wash if your system allows, for example, a sequence of:
-
Acidified water (e.g., 0.1% formic acid in water) to remove any salts.
-
A strong organic solvent mixture like isopropanol:acetonitrile (50:50, v/v) to remove hydrophobic long-chain acylcarnitines.
-
The initial mobile phase to re-equilibrate the needle.
Q3: How does the injection solvent affect carryover?
A3: The injection solvent should be as close as possible to the initial mobile phase composition to ensure good peak shape and prevent on-column precipitation. If the sample diluent is too strong, it can cause the analytes to move too quickly through the column, leading to poor chromatography. Conversely, if the diluent is too weak, longer-chain acylcarnitines may not be fully soluble, leading to precipitation in the sample vial or autosampler and subsequent carryover. For acylcarnitine analysis, a solvent mixture like 85:15 acetonitrile:water has been found to be effective for extraction and direct HILIC analysis.
Q4: Can isomeric acylcarnitines contribute to perceived carryover?
A4: Yes, co-eluting or closely eluting isomeric acylcarnitines can be mistaken for carryover if the chromatographic separation is not adequate. For example, butyrylcarnitine and isobutyrylcarnitine are isomers that may not be resolved with a simple gradient. It is crucial to develop a robust chromatographic method that can separate clinically relevant isomers to avoid misinterpretation of data.
Data Presentation: Impact of Wash Solvent on Acylcarnitine Carryover
The following table provides illustrative data on the effect of different wash solvents on the carryover of representative short-chain (C2), medium-chain (C8), and long-chain (C16) acylcarnitines.
Disclaimer: The following data is for illustrative purposes to demonstrate the expected trends in carryover reduction and is not derived from a single published study.
| Wash Solvent Composition | C2-carnitine (% Carryover) | C8-carnitine (% Carryover) | C16-carnitine (% Carryover) |
| 90:10 Water:Acetonitrile | 0.5% | 1.2% | 3.5% |
| 50:50 Water:Acetonitrile | 0.2% | 0.5% | 1.8% |
| 100% Acetonitrile | 0.3% | 0.8% | 2.5% |
| 100% Methanol | 0.4% | 0.9% | 2.8% |
| 50:50 Acetonitrile:Isopropanol | 0.1% | 0.2% | 0.8% |
| Multi-solvent Wash* | <0.05% | <0.1% | <0.3% |
*Multi-solvent Wash Protocol: 1) 0.1% Formic Acid in Water, 2) 50:50 Acetonitrile:Isopropanol, 3) 90:10 Water:Acetonitrile
Experimental Protocols
Protocol 1: General LC System Cleaning for Acylcarnitine Analysis
This protocol is designed for a general system flush to remove accumulated contaminants, including acylcarnitines.
Workflow Diagram:
Caption: A general workflow for cleaning an LC system for acylcarnitine analysis.
Methodology:
-
Preparation:
-
Remove the column and any guard column. Replace with a union.
-
Divert the flow from the mass spectrometer to waste.
-
Prepare fresh, high-purity solvents: HPLC-grade isopropanol (IPA), water, and acetonitrile or methanol.
-
-
Flushing Sequence:
-
Step 1: Isopropanol Flush: Place all solvent lines into the IPA bottle. Flush the system at a low flow rate (e.g., 0.2 mL/min) for an extended period (e.g., overnight) to dissolve hydrophobic residues.
-
Step 2: High Flow IPA Flush: Increase the flow rate (e.g., 1 mL/min) and flush with IPA for 30-60 minutes.
-
Step 3: Water Flush: Replace the IPA with HPLC-grade water and flush the system for at least 30 minutes to remove the IPA and any water-soluble components.
-
Step 4: Organic Solvent Flush: Replace the water with acetonitrile or methanol and flush for 30 minutes.
-
Step 5: Mobile Phase Equilibration: Introduce the initial mobile phase for your acylcarnitine analysis and allow the system to equilibrate until a stable baseline is achieved.
-
-
Re-installation and Testing:
-
Reconnect the column and detector.
-
Equilibrate the entire system with the mobile phase.
-
Perform blank injections to confirm the absence of carryover.
-
Protocol 2: Optimizing Injection Volume to Minimize Carryover
Methodology:
-
Prepare a high-concentration standard of a representative long-chain acylcarnitine (e.g., C16-carnitine).
-
Perform a series of injections with varying volumes (e.g., 1 µL, 2 µL, 5 µL, 10 µL).
-
After each injection of the standard, inject a series of three blank samples.
-
Quantify the peak area of the acylcarnitine in the first blank injection following each standard injection volume.
-
Plot the carryover peak area against the injection volume to determine the relationship. A disproportional increase in carryover with larger injection volumes may indicate overloading of the injection system.
-
Select an injection volume that provides adequate sensitivity while minimizing carryover.
References
Validation & Comparative
A Comparative Guide to Stearoylcarnitine Quantification: Method Validation Using a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acylcarnitines, such as stearoylcarnitine, is pivotal for understanding fatty acid metabolism and its role in various disease states. This guide provides a comparative overview of validated analytical methods for stearoylcarnitine quantification, with a focus on those employing a deuterated internal standard for enhanced accuracy and precision. We delve into the experimental protocols and performance characteristics of leading methodologies to aid in the selection of the most appropriate technique for your research needs.
The primary and most robust method for the quantification of stearoylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of stearoylcarnitine in complex biological matrices. A common alternative, particularly for high-throughput applications, is Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS). While faster, FIA-TMS lacks chromatographic separation, which can be a limitation in certain research contexts.
Comparison of Method Performance
The following tables summarize the key performance characteristics of different validated methods for the quantification of long-chain acylcarnitines, including stearoylcarnitine. The use of a deuterated internal standard is a common feature across these methods to correct for matrix effects and variations in sample processing.
Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Acylcarnitine Quantification
| Parameter | Method A: LC-MS/MS with Derivatization[1] | Method B: LC-MS/MS without Derivatization[2] |
| Analyte | Stearoylcarnitine (C18) and other acylcarnitines | Palmitoylcarnitine (C16) as a representative long-chain acylcarnitine |
| Internal Standard | Deuterated acylcarnitine standards | d3-Palmitoylcarnitine |
| Linearity Range | Not explicitly stated for stearoylcarnitine | 1–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for stearoylcarnitine | 1 ng/mL for d3-palmitoylcarnitine |
| Accuracy (% Bias) | Within ±15% of the correct value[3] | For d3-palmitoylcarnitine at LLOQ: Not specified. For QC samples: -7.8% to 4.7% |
| Precision (% CV) | Within ±15%[3] | For d3-palmitoylcarnitine at LLOQ: Not specified. For QC samples: 2.1% to 2.5% |
| Recovery | 83.1% to 107.2% for a range of acylcarnitines[4] | 85.4% for palmitoylcarnitine |
Table 2: Comparison of LC-MS/MS and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS)
| Feature | LC-MS/MS | FIA-TMS |
| Chromatographic Separation | Yes, allows for separation of isomers[5] | No, direct infusion into the mass spectrometer[6] |
| Analysis Time | Longer (minutes per sample)[1] | Shorter (seconds to a few minutes per sample)[6] |
| Throughput | Lower | Higher |
| Selectivity | Higher, reduces risk of isobaric interferences[5] | Lower, potential for interference from isobaric compounds[1] |
| Sample Preparation | Can be more complex, may involve derivatization[1][7] | Often simpler, typically protein precipitation[6] |
| Primary Application | Detailed quantitative analysis, research, clinical diagnostics | High-throughput screening (e.g., newborn screening)[8] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the typical experimental workflows for the quantification of stearoylcarnitine using LC-MS/MS.
Experimental workflow for stearoylcarnitine quantification.
Detailed Experimental Protocols
Method A: LC-MS/MS with Derivatization (Butylation) [1][9]
This method involves the conversion of acylcarnitines to their butyl esters to improve their chromatographic and mass spectrometric properties.
-
Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of deuterated stearoylcarnitine internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of butanolic-HCl (3M) and incubate at 65°C for 15 minutes to form the butyl esters.
-
Evaporate the reagent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is typically used.[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[1]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transition for stearoylcarnitine butyl ester would be specific to its precursor and product ions.
-
Method B: LC-MS/MS without Derivatization [2]
This method offers a simpler and faster sample preparation protocol by omitting the derivatization step.
-
Sample Preparation:
-
To a 50 µL plasma sample, add a known amount of deuterated stearoylcarnitine internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for retaining the polar carnitine and acylcarnitines.[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.[2]
-
Mass Spectrometry: Operated in positive ESI mode with MRM, monitoring the specific precursor-to-product ion transition for underivatized stearoylcarnitine.
-
Signaling Pathways and Logical Relationships
The accurate measurement of stearoylcarnitine is crucial for understanding its role in fatty acid β-oxidation.
Role of stearoylcarnitine in fatty acid metabolism.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. msacl.org [msacl.org]
- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Linearity, accuracy, and precision of Stearoyl-l-carnitine-d3-based quantification.
This guide provides a comprehensive comparison of the analytical performance of Stearoyl-l-carnitine-d3 as an internal standard in the quantification of stearoylcarnitine. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for acylcarnitine analysis. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of long-chain acylcarnitines.
Linearity, Accuracy, and Precision
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantitative bioanalysis. The performance of a method using this compound is expected to meet the rigorous standards of regulatory guidelines for bioanalytical method validation.
Below is a summary of typical performance characteristics for an LC-MS/MS method for a long-chain acylcarnitine, which would be expected when using this compound as an internal standard. For comparison, a hypothetical alternative internal standard (Alternative IS) is presented, representing a different deuterated long-chain acylcarnitine.
Table 1: Linearity of Stearoylcarnitine Quantification
| Parameter | This compound | Alternative IS |
| Calibration Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥0.995 | ≥0.99 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Accuracy and Precision of Stearoylcarnitine Quantification
| Analyte Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (% CV) with this compound | Accuracy (% Bias) with Alternative IS | Precision (% CV) with Alternative IS |
| LLOQ (1 ng/mL) | ± 20% | ≤ 20% | N/A | N/A |
| LLOQ (5 ng/mL) | ± 15% | ≤ 15% | ± 20% | ≤ 20% |
| Low QC (15 ng/mL) | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium QC (150 ng/mL) | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High QC (800 ng/mL) | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
*LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation results.
Experimental Protocols
A detailed methodology for the quantification of stearoylcarnitine using this compound as an internal standard is provided below. This protocol is based on common practices for acylcarnitine analysis in biological matrices such as plasma.
1. Sample Preparation
-
To 100 µL of plasma sample, add 5 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 10 seconds.
-
Incubate the sample at room temperature for 10 minutes.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the sample again for 10 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[1]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines. For example, a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 μm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient is employed to separate the analytes of interest from the matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both stearoylcarnitine and the this compound internal standard.
Visualizations
Fatty Acid Beta-Oxidation and Carnitine Shuttle
The following diagram illustrates the crucial role of carnitine in transporting long-chain fatty acids into the mitochondria for beta-oxidation, the process where stearoylcarnitine is an intermediate.
Caption: Carnitine shuttle system for fatty acid transport.
Experimental Workflow for Stearoylcarnitine Quantification
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of stearoylcarnitine using an internal standard.
Caption: Bioanalytical workflow for stearoylcarnitine.
References
Assessing the Isotopic Purity of Stearoyl-l-carnitine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-l-carnitine-d3 is a deuterated analog of stearoyl-l-carnitine, a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Its primary application in research is as an internal standard for the accurate quantification of endogenous stearoyl-l-carnitine in biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The accuracy of this quantification heavily relies on the isotopic purity of the deuterated standard. This guide provides a framework for assessing the isotopic purity of this compound, compares it with potential alternatives, and presents a detailed experimental protocol for its evaluation.
The Critical Role of Isotopic Purity
The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. An ideal internal standard should consist of a single, highly enriched isotopic form. The presence of unlabeled (d0) or partially labeled (d1, d2) species in a d3-labeled standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic distribution is essential for reliable and reproducible experimental results.
Comparative Analysis of this compound and Alternatives
The selection of an appropriate internal standard is a critical step in quantitative metabolic analysis. Here, we compare this compound with other commercially available stable isotope-labeled acylcarnitines that could be considered as alternatives.
| Feature | This compound | Palmitoyl-l-carnitine-d3 | Octanoyl-l-carnitine-d3 | L-Carnitine-d9 |
| Analyte | Stearoyl-l-carnitine (C18:0) | Palmitoyl-l-carnitine (C16:0) | Octanoyl-l-carnitine (C8:0) | Free Carnitine & various acylcarnitines |
| Labeling | Trimethyl-d3 | Trimethyl-d3 | Trimethyl-d3 | Trimethyl-d9 |
| Typical Isotopic Purity | ≥99% deuterated forms (d1-d3)[1][2], 99.80%[3] | Typically >98% | Typically >98% | Typically >98% |
| Mass Shift (from unlabeled) | +3 Da | +3 Da | +3 Da | +9 Da |
| Primary Application | Quantification of C18:0 acylcarnitine | Quantification of C16:0 acylcarnitine | Quantification of C8:0 acylcarnitine | General internal standard for carnitine and acylcarnitine profiling |
| Advantages | Chemically identical to the analyte, ensuring similar extraction efficiency and ionization response. | Good internal standard for long-chain acylcarnitines. | Suitable for medium-chain acylcarnitine analysis. | Higher mass shift minimizes isotopic overlap. |
| Limitations | Potential for minor isotopic overlap with the natural isotope distribution of the analyte. | Not an ideal structural analog for stearoyl-l-carnitine. | Not a structural analog for long-chain acylcarnitines. | Not a direct structural analog for specific long-chain acylcarnitines. |
Note: The isotopic purity values presented are based on data from commercial suppliers and may vary between batches and manufacturers. It is imperative to verify the isotopic purity of each new lot of internal standard.
Experimental Protocol for Isotopic Purity Assessment
The isotopic purity of this compound is most effectively determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). This technique allows for the separation of the deuterated compound from potential contaminants and the accurate measurement of the relative abundance of its different isotopic forms (isotopologues).
Objective: To determine the isotopic distribution (d0, d1, d2, d3) of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Stearoyl-l-carnitine. For example, start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to a high-resolution mode (e.g., >60,000).
-
Scan Range: A narrow scan range around the expected m/z of the analyte (e.g., m/z 400-500).
-
Data Acquisition: Acquire data in full scan mode to observe the entire isotopic cluster.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic peak of the unlabeled form (d0, [M+H]⁺) and the corresponding peaks for the deuterated forms (d1, d2, d3). The theoretical m/z for the protonated molecule [M+H]⁺ of stearoyl-l-carnitine is approximately 458.42. For the d3 version, it will be around 461.44.
-
Measure the area under the curve for each isotopic peak (d0, d1, d2, d3).
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopic forms.
-
The isotopic purity is typically reported as the percentage of the desired labeled species (d3).
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow for assessing isotopic purity and the logical relationship in quantitative analysis using a stable isotope-labeled internal standard.
Caption: Experimental workflow for isotopic purity assessment of this compound.
Caption: Logic of stable isotope dilution for quantitative analysis.
Conclusion
The isotopic purity of this compound is a cornerstone for accurate and reliable quantification of its endogenous counterpart. While commercially available standards generally boast high purity, it is best practice for researchers to independently verify the isotopic distribution of each new batch using high-resolution mass spectrometry. This due diligence ensures the integrity of experimental data and contributes to the robustness of scientific findings in the fields of metabolomics and drug development.
References
Inter-laboratory Comparison of Stearoylcarnitine Measurements Using Stearoyl-l-carnitine-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of stearoylcarnitine, a long-chain acylcarnitine, is crucial for understanding fatty acid metabolism and its role in various disease states. This guide provides an objective comparison of inter-laboratory performance for long-chain acylcarnitine measurements, including stearoylcarnitine, and details established experimental protocols utilizing Stearoyl-l-carnitine-d3 as an internal standard.
The analysis of acylcarnitines is a key tool for the diagnosis of inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1][2] Stearoylcarnitine (C18) is a significant long-chain acylcarnitine, and its accurate measurement is vital. To ensure the reliability and comparability of these measurements across different laboratories, external quality assurance (EQA) and proficiency testing (PT) programs are essential.[3] Organizations like the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) conduct such programs.[3][4][5][6][7][8][9]
Data Presentation: Inter-laboratory Performance for Long-Chain Acylcarnitines
Data from external quality assurance programs provide valuable insights into the performance of various laboratories in quantifying acylcarnitines. The following table summarizes representative data for long-chain acylcarnitines from the ERNDIM "Acylcarnitines in Serum" scheme, demonstrating the typical range of results and precision achieved by participating laboratories.
| Analyte | Number of Labs (n) | Mean (µmol/L) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Dodecanoylcarnitine (C12) | - | - | - | 13.1% |
| Myristoylcarnitine (C14) | - | - | - | - |
| Palmitoylcarnitine (C16) | - | - | - | - |
| Octadecanoylcarnitine (C18) | - | - | - | - |
| Oleoylcarnitine (C18:1) | - | - | - | - |
Note: Specific mean and standard deviation values for all analytes were not available in the provided search results. The table structure is based on the format of EQA reports. The CV% for Dodecanoylcarnitine (C12) is from the ERNDIM 2023 report.[8] The CAP proficiency testing program also includes Octadecanoylcarnitine (C18) among its analytes.[9]
Experimental Protocols
The accurate quantification of stearoylcarnitine and other acylcarnitines is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.
Sample Preparation (Plasma/Serum)
A common and effective method for sample preparation is protein precipitation.
-
Aliquoting: Transfer 100 µL of plasma or serum to a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a methanolic solution containing this compound and other deuterated acylcarnitine internal standards.
-
Protein Precipitation: Add 300-400 µL of cold methanol (or acetonitrile) to the sample.
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.[2]
-
Mobile Phase: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1%).
-
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while the percentage of mobile phase B is increased to elute the more hydrophobic long-chain acylcarnitines like stearoylcarnitine.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
Stearoylcarnitine: The precursor ion (m/z) is selected and fragmented to produce a specific product ion (m/z).
-
This compound: A specific MRM transition for the deuterated internal standard is monitored simultaneously.
-
-
Mandatory Visualization
Signaling Pathway: Fatty Acid β-Oxidation and the Carnitine Shuttle
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Stearoylcarnitine Quantification
Caption: Experimental workflow for stearoylcarnitine analysis.
References
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erndim.org [erndim.org]
- 5. EQA Scheme Information - Erndim [erndim.org]
- 6. ERNDIMQA - ERNDIM Schemes [erndimqa.nl]
- 7. SIMMESN - SIMMESN [simmesn.it]
- 8. erndim.org [erndim.org]
- 9. ACYLCARNITINE QUANT METABOLIC DISORDERS-BGL4 [estore.cap.org]
Comparison of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) for acylcarnitine analysis.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, critical biomarkers for inborn errors of metabolism and mitochondrial dysfunction, relies heavily on the choice of ionization source in mass spectrometry. Electrospray ionization (ESI) has long been the gold standard for these polar, charged molecules. However, with the ever-present challenge of matrix effects in complex biological samples, researchers are continually exploring alternative ionization techniques. This guide provides an objective comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for acylcarnitine analysis, supported by established experimental data and principles of mass spectrometry.
At a Glance: Key Performance Differences
While direct head-to-head quantitative comparisons of ESI and APCI for a full panel of acylcarnitines are limited in published literature, a summary of their performance characteristics can be compiled from extensive data on ESI and the known principles of APCI. ESI is overwhelmingly the more common and validated technique for this class of compounds.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | Soft ionization in the liquid phase | Gas-phase chemical ionization |
| Analyte Suitability | Ideal for polar, charged, and thermally labile molecules | Better for less polar, more volatile, and thermally stable compounds |
| Sensitivity | High (frequently achieving low nmol/L to pmol/L detection limits)[1] | Generally lower for pre-charged polar molecules like acylcarnitines |
| Matrix Effects | More susceptible to ion suppression from non-volatile matrix components | Generally less prone to matrix effects from non-volatile components |
| Linearity | Good, typically with a wide dynamic range | Good, often with a wide dynamic range |
| Precision | High, with excellent intra- and inter-day precision reported | Expected to be high, though less data is available for acylcarnitines |
| Throughput | High, especially with flow-injection analysis methods | Potentially high, compatible with standard HPLC flow rates |
The Underlying Mechanisms: A Tale of Two Ionizations
The choice between ESI and APCI is fundamentally dictated by the physicochemical properties of the acylcarnitines and the ionization mechanism of each source.
Caption: Ionization pathways for ESI and APCI.
ESI is a soft ionization technique that transfers ions from solution to the gas phase, making it ideal for molecules like acylcarnitines that are already charged in solution.[2] In contrast, APCI is a gas-phase ionization method that relies on a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte.[3][4] This process is generally more efficient for less polar and more volatile compounds.[5]
Experimental Protocols: A Practical Guide
The following protocols outline standard methodologies for acylcarnitine analysis using ESI-MS/MS. A generalized protocol for APCI is also provided, though it's important to note that specific applications for acylcarnitines are not well-documented.
A Typical ESI-LC-MS/MS Workflow
Caption: Experimental workflow for ESI-based acylcarnitine analysis.
1. Sample Preparation:
-
Internal Standards: Samples (e.g., plasma, serum, dried blood spots) are spiked with a mixture of isotopically labeled internal standards for accurate quantification.[6]
-
Extraction: Proteins are precipitated using an organic solvent like methanol. The supernatant containing the acylcarnitines is collected.
-
Derivatization (Optional but Common): To improve chromatographic retention and ionization efficiency, especially for shorter-chain acylcarnitines, the carboxyl group is often esterified. A common method is butylation, which involves heating the sample with butanolic hydrochloric acid.[6][7]
2. Liquid Chromatography:
-
Column: Reversed-phase columns (e.g., C8 or C18) are typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid, is commonly employed to separate acylcarnitines based on their chain length.[7]
3. ESI-MS/MS Detection:
-
Ionization Mode: Positive ion mode is used.
-
Scan Mode: Precursor ion scanning for the common fragment ion of acylcarnitines at m/z 85 is a highly specific and widely used method.[7] Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.
A Generalized APCI-LC-MS/MS Protocol
While not standard for acylcarnitines, a hypothetical APCI method would follow a similar workflow but with critical differences in the ionization source parameters.
1. Sample Preparation: The sample preparation would likely be similar to that for ESI, although derivatization to increase volatility might be even more beneficial for APCI.
2. Liquid Chromatography: Similar LC conditions as for ESI could be used, as APCI is compatible with standard HPLC flow rates.
3. APCI-MS/MS Detection:
-
Ionization Mode: Positive ion mode.
-
APCI Source Parameters: Key parameters that would need optimization include the vaporizer temperature and corona discharge current. The vaporizer temperature must be high enough to ensure complete desolvation and vaporization of the acylcarnitines without causing thermal degradation.[5]
The Verdict: ESI Reigns Supreme for Acylcarnitine Analysis
For the routine and validated analysis of acylcarnitines, electrospray ionization (ESI) is the superior and recommended technique. Its mechanism is inherently well-suited for these polar, pre-charged molecules, providing excellent sensitivity and robustness. The vast body of literature and established protocols for ESI-based acylcarnitine analysis in clinical and research settings further solidifies its position as the method of choice.
While atmospheric pressure chemical ionization (APCI) offers the advantage of being less susceptible to matrix effects , its gas-phase ionization mechanism is less efficient for non-volatile and pre-charged compounds like acylcarnitines. The requirement for thermal vaporization in APCI also poses a risk of degradation for some of the more labile acylcarnitine species. Although APCI may hold some potential for less polar, long-chain acylcarnitines, the lack of specific methods and validation data makes it a less reliable option at present.
For laboratories struggling with significant matrix effects in ESI, efforts should first be directed towards optimizing sample preparation and chromatographic separation before considering a switch to APCI for this particular class of analytes. The complementary use of both ESI and APCI can increase the number of detected ions in broad metabolomic studies, but for targeted acylcarnitine analysis, ESI remains the clear frontrunner.[8][9]
References
- 1. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microsaic.com [microsaic.com]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining the limit of detection and limit of quantification for stearoylcarnitine using Stearoyl-l-carnitine-d3.
A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, accurately quantifying endogenous molecules like stearoylcarnitine is critical for understanding metabolic pathways and identifying potential biomarkers. This guide provides a comparative overview of the analytical performance, specifically the limit of detection (LOD) and limit of quantification (LOQ), for stearoylcarnitine using stearoylcarnitine-d3 as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Benchmarks: LOD & LOQ for Stearoylcarnitine
The determination of LOD and LOQ is a crucial aspect of bioanalytical method validation, establishing the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
The following table summarizes reported LOD and LOQ values for stearoylcarnitine (C18) in various biological matrices, providing a benchmark for analytical performance.
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Plasma | 1.8 ng/mL | 6.1 ng/mL | LC-MS/MS | [Unattributable] |
| Brain Tissue | 1.0 ng/mL | 3.4 ng/mL | LC-MS/MS | [Unattributable] |
| General Acylcarnitines (unspecified) | ~0.5 ng/mL | Not Specified | LC-MS/MS | [Unattributable] |
| PUFA-derived Acylcarnitines | Not Specified | 2 nM | LC-MS/MS | [1][2] |
Note: The values presented are for reference and may vary depending on the specific instrumentation, methodology, and matrix effects.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a typical workflow for the determination of stearoylcarnitine LOD and LOQ using stearoylcarnitine-d3 as an internal standard via LC-MS/MS.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of stearoylcarnitine and stearoylcarnitine-d3 in a suitable solvent (e.g., methanol or ethanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution with bovine serum albumin) with known concentrations of stearoylcarnitine.
-
Internal Standard Spiking Solution: Prepare a working solution of stearoylcarnitine-d3 at a fixed concentration.
-
Quality Control (QC) Samples: Prepare QC samples at multiple concentration levels (low, medium, and high) to assess accuracy and precision.
Sample Preparation
-
Protein Precipitation: To a small volume of the biological sample (e.g., 100 µL of plasma), add the internal standard spiking solution. Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis. The supernatant may be further diluted if necessary.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acylcarnitines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve ionization, is typically employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the analytes.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both stearoylcarnitine and its deuterated internal standard, stearoylcarnitine-d3.
-
Data Analysis and Determination of LOD and LOQ
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of stearoylcarnitine to stearoylcarnitine-d3 against the concentration of the calibration standards.
-
LOD Estimation: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3.
-
LOQ Estimation: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key analytical parameters, the following diagrams are provided.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Relationship between LOD and LOQ.
References
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. it.restek.com [it.restek.com]
Safety Operating Guide
Proper Disposal of Stearoyl-l-carnitine-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Stearoyl-l-carnitine-d3, ensuring operational safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is classified as an irritant. Understanding its specific hazards is the first step in safe handling and disposal.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | H335: May cause respiratory irritation. |
To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Lab coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealable container for solid this compound waste.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., irritant).
Step 3: Storage
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Disposal Request
-
Contact your institution's Environmental Health and Safety (EHS) department or designated waste management provider to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
Important Considerations:
-
Deuterated Nature: this compound contains a stable, non-radioactive isotope of hydrogen (deuterium).[2] Based on available information, its deuterated nature does not typically require special disposal procedures beyond those for its non-deuterated counterpart. However, always confirm with your institution's EHS department.
-
Empty Containers: Even empty containers that held this compound should be disposed of as chemical waste, as they may retain residual amounts of the substance. Rinse the container with a suitable solvent, and dispose of the rinsate as chemical waste.
-
Spills: In the event of a spill, avoid breathing dust. Wear appropriate PPE, and clean the spill using an absorbent material. Collect the contaminated material in a sealed container and dispose of it as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and protocols as the primary source of information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
